molecular formula C13H15N3 B8690440 5-(Piperazin-1-yl)quinoline

5-(Piperazin-1-yl)quinoline

Cat. No.: B8690440
M. Wt: 213.28 g/mol
InChI Key: OMUGTYURPIFBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-piperazin-1-ylquinoline

InChI

InChI=1S/C13H15N3/c1-4-12-11(3-2-6-15-12)13(5-1)16-9-7-14-8-10-16/h1-6,14H,7-10H2

InChI Key

OMUGTYURPIFBDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Foundational & Exploratory

5-(Piperazin-1-yl)quinoline: Structural Architecture and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Piperazin-1-yl)quinoline (C₁₃H₁₅N₃) is a specialized heterocyclic scaffold distinct from its more common regioisomers, such as the serotonergic agent Quipazine (2-isomer) or the antimalarial precursor (4-isomer).[1] Defined by the attachment of a piperazine ring at the C5 position of the quinoline core, this chemotype serves as a critical "privileged structure" in medicinal chemistry. It is primarily utilized to target G-protein coupled receptors (GPCRs), specifically 5-HT (serotonin) subtypes, and as a hinge-binding motif in kinase inhibitor discovery. Unlike the 2- and 4-positions, the 5-position is electronically deactivated toward nucleophilic aromatic substitution (SNAr), necessitating transition-metal-catalyzed synthetic strategies.

Chemical Identity & Physicochemical Properties

The this compound molecule fuses a lipophilic, planar quinoline anchor with a polar, basic piperazine tail. This amphiphilic nature allows it to penetrate the blood-brain barrier (BBB) while maintaining solubility in aqueous physiological media.

Structural Specifications
PropertyData
IUPAC Name This compound
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
Canonical SMILES C1CN(CCN1)C2=CC=CC3=C2C=CC=N3
CAS Number Note: Often cited as derivative salts or intermediates (e.g., 2-methyl-5-isomer: 698981-81-6).[2] Unsubstituted base is a custom synthon.
Predicted Physicochemical Profile
ParameterValueSignificance
LogP (Octanol/Water) ~1.8 – 2.1Optimal for CNS penetration (Lipinski compliant).
pKa (Piperazine NH) ~9.8Protonated at physiological pH; drives receptor salt-bridging.
pKa (Quinoline N) ~4.9Weakly basic; remains largely unprotonated at pH 7.4.
TPSA ~30 ŲHigh membrane permeability.
Synthetic Methodology

The synthesis of this compound presents a regiochemical challenge. Unlike the 2- or 4-haloquinolines, which undergo facile SNAr due to the electron-withdrawing effect of the pyridine nitrogen, the 5-position is on the benzenoid ring and is electronically neutral. Consequently, Buchwald-Hartwig Palladium-Catalyzed Amination is the requisite protocol for high-yield synthesis.

Protocol: Pd-Catalyzed Cross-Coupling

Reaction Scheme: 5-Bromoquinoline + Piperazine


 this compound

Step-by-Step Workflow:

  • Reagents:

    • Substrate: 5-Bromoquinoline (1.0 equiv).

    • Amine: Piperazine (3.0 equiv). Note: Excess is critical to prevent bis-arylation.

    • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃.

    • Ligand: BINAP or Xantphos (7.5 mol%). Xantphos is preferred for steric bulk.

    • Base: Cs₂CO₃ (1.5 equiv) or NaOtBu.

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Charge an oven-dried Schlenk flask with 5-bromoquinoline, Pd catalyst, ligand, and base under Argon.

    • Add anhydrous solvent and degas (sparge with Ar for 10 min).

    • Add piperazine (dissolved in minimal solvent if solid).

    • Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 214.1).

    • Workup: Cool to RT, filter through a Celite pad (elute with EtOAc). Concentrate filtrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH₄OH (90:9:1). The free base is polar; ammonia is required to prevent tailing.

Visualizing the Synthesis Logic

Synthesis SM1 5-Bromoquinoline (Electrophile) Cat Pd(OAc)2 / BINAP (Catalytic Cycle) SM1->Cat Oxidative Addition SM2 Piperazine (Nucleophile) SM2->Cat Amine Coordination Inter Pd-Ar-N Complex (Intermediate) Cat->Inter Ligand Exchange Prod This compound (Target) Inter->Prod Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination of 5-bromoquinoline. The 5-position requires Pd-catalysis due to lack of activation for SNAr.

Pharmacology & Applications

The 5-piperazinyl moiety acts as a bioisostere for other aryl-piperazines, directing the molecule toward specific biological targets.

A. Serotonin (5-HT) Receptor Ligands

The 5-isomer is a structural isomer of Quipazine (2-isomer), a non-selective 5-HT agonist. However, shifting the piperazine to the 5-position alters the vector of the basic nitrogen, often changing the pharmacological profile from agonist to antagonist or improving selectivity for 5-HT1A over 5-HT2A.

  • Mechanism: The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane bundle. The quinoline ring engages in pi-pi stacking with aromatic residues (e.g., Phe6.52).

B. Kinase Inhibition

Quinoline derivatives are potent ATP-competitive inhibitors. The 5-piperazinyl group can extend into the solvent-accessible region of the kinase pocket, improving solubility and providing a handle for further functionalization (e.g., acylation to form amides).

SAR Comparison: Regioisomer Effects

SAR Core Quinoline-Piperazine Scaffold Pos2 2-Isomer (Quipazine) High 5-HT2A Affinity Agonist Activity SNAr Synthesis Possible Core->Pos2 Regioisomer 1 Pos4 4-Isomer Antimalarial (Chloroquine-like) High Lipophilicity SNAr Synthesis Possible Core->Pos4 Regioisomer 2 Pos5 5-Isomer (Target) 5-HT1A / Kinase Selectivity Requires Pd-Catalysis Unique Vector Geometry Core->Pos5 Regioisomer 3

Caption: Structure-Activity Relationship (SAR) divergence of quinoline-piperazine regioisomers. The 5-isomer offers unique geometry and selectivity profiles compared to the 2- and 4-isomers.

Analytical Characterization

To validate the synthesis of the correct isomer (5- vs. others), specific analytical signatures must be confirmed.

  • ¹H NMR (DMSO-d₆):

    • Quinoline Protons: The 5-substituted quinoline will show a distinct coupling pattern. Look for the H-4 proton (pyridine ring) as a doublet of doublets around 8.9 ppm. The H-6, H-7, H-8 protons will form a complex multiplet, but H-6 (ortho to piperazine) will be shielded (upfield shift) relative to unsubstituted quinoline.

    • Piperazine Protons: Two broad singlets or triplets at ~3.0 ppm (N-CH₂-Ar) and ~2.9 ppm (N-CH₂-NH).

  • Mass Spectrometry:

    • ESI(+): [M+H]⁺ peak at 214.1 m/z.

    • Fragmentation: Loss of piperazine ring often yields a characteristic quinoline cation (m/z ~128).

Safety & Handling
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Handling: Wear nitrile gloves and safety glasses. The compound is a basic amine and may cause chemical burns upon prolonged contact.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Piperazines can absorb CO₂ from the air to form carbamates.

References
  • Buchwald-Hartwig Amination of Quinolines

    • Title: A Short and Efficient Synthesis of N-Aryl- and N-Heteroaryl-N′-(arylalkyl)piperazines.
    • Source:ChemInform / ResearchG
    • URL:[Link]

  • Medicinal Chemistry of Piperazinyl-Quinolines

    • Title: Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
    • Source:Journal of M
    • URL:[Link]

  • Serotonin Receptor Ligands (Contextual)

    • Title: Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activ
    • Source:Bioorganic & Medicinal Chemistry.
    • URL:[Link]

  • Patent Literature (Synthesis Intermediates)

Sources

5-(1-Piperazinyl)quinoline: Scaffold Analysis and Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(1-Piperazinyl)quinoline is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its well-known isomer Quipazine (2-(1-piperazinyl)quinoline). While the 2-isomer is a non-selective serotonin agonist (5-HT2/3), the 5-substituted framework is critical in the design of high-affinity 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonists . This structural positional isomerism fundamentally alters the pharmacological profile, shifting the compound from a psychomimetic agonist to a potential therapeutic agent for depression and anxiety (e.g., as seen in the development of GSK163090).

This guide provides a technical deep-dive into the identification, synthesis, and pharmacological utility of the 5-(1-piperazinyl)quinoline core, focusing on its role as a building block for multi-target serotonin ligands.

Chemical Identification & Properties

The unsubstituted 5-(1-piperazinyl)quinoline is primarily utilized as an intermediate or pharmacophore core. Commercial availability is often found in its derivatives, such as 2-Methyl-5-(1-piperazinyl)quinoline .

Core Identity
PropertyDetail
Chemical Name 5-(1-Piperazinyl)quinoline
Common Synonyms 5-(Piperazin-1-yl)quinoline; 1-(5-Quinolinyl)piperazine
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
Structural Class Aminoquinoline / Arylpiperazine
Key Isomer Distinction 5-isomer: 5-HT1 antagonist profile2-isomer (Quipazine): 5-HT2/3 agonist profile
Commercial Derivative Reference

Since the unsubstituted core is often synthesized in situ, the 2-methyl derivative serves as the standard reference for physical handling in drug discovery contexts.

Property2-Methyl-5-(1-piperazinyl)quinoline
CAS Number 698981-81-6
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol, dilute acids
pKa (Calc) ~8.5 (Piperazine N), ~4.2 (Quinoline N)

Synthesis & Manufacturing

The synthesis of 5-(1-piperazinyl)quinoline requires overcoming the electronic deactivation of the quinoline ring at the 5-position. Unlike the 2- or 4-positions, which are susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitrogen, the 5-position is relatively inert to direct nucleophilic attack unless activated or catalyzed.

Primary Route: Buchwald-Hartwig Cross-Coupling

The most robust method for introducing a piperazine moiety at the 5-position is Palladium-catalyzed C-N bond formation. This method avoids harsh conditions required for SNAr on unactivated rings.

Reaction Scheme: 5-Bromoquinoline + Piperazine → [Pd(OAc)₂, BINAP, NaOtBu] → 5-(1-Piperazinyl)quinoline

Detailed Protocol:
  • Reagents:

    • Substrate: 5-Bromoquinoline (1.0 eq)

    • Amine: Piperazine (anhydrous, 1.5 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃

    • Ligand: BINAP or Xantphos (10 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Procedure:

    • Charge a flame-dried reaction flask with 5-bromoquinoline, piperazine, NaOtBu, and the phosphine ligand under Argon.

    • Add the Pd catalyst and solvent.

    • Heat the mixture to 100°C for 12–18 hours. Monitoring by HPLC/TLC is critical to ensure consumption of the bromide.

    • Work-up: Cool to room temperature, filter through a Celite pad to remove Pd residues, and concentrate the filtrate.

    • Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) is typically required to separate the mono-arylated product from bis-arylated byproducts.

Alternative Route: Construction from 5-Aminoquinoline

For labs lacking organometallic capabilities, the piperazine ring can be constructed directly on the amine.

  • Step 1: React 5-aminoquinoline with bis(2-chloroethyl)amine hydrochloride.

  • Conditions: Reflux in chlorobenzene or butanol for 24–48 hours.

  • Drawback: Lower yields and harsh thermal conditions compared to Pd-catalysis.

Synthesis Workflow Diagram

SynthesisPath Start 5-Bromoquinoline Intermediate Pd-Amine Complex (Oxidative Addition) Start->Intermediate 100°C, Toluene Reagents Piperazine + NaOtBu Pd(OAc)2 / BINAP Reagents->Intermediate Product 5-(1-Piperazinyl)quinoline Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed Buchwald-Hartwig amination pathway for the synthesis of the 5-piperazinyl core.

Pharmacology & Biological Activity[3][4][5][6]

The 5-(1-piperazinyl)quinoline scaffold is a "privileged structure" for targeting G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT) family.

Selectivity Profile: The "5 vs 2" Switch

The position of the piperazine ring dictates the functional activity.

  • 2-Position (Quipazine): The nitrogen lone pair is conjugated directly with the quinoline nitrogen, creating a planar, rigid electronic surface that mimics serotonin's indole core, activating 5-HT2A and 5-HT3 receptors (Agonist).

  • 5-Position: The piperazine projects out of the aromatic plane in a different vector. This steric orientation prevents activation of 5-HT2/3 but provides high affinity binding pockets for 5-HT1A, 5-HT1B, and 5-HT1D receptors, often acting as an Antagonist or partial agonist.

Therapeutic Potential

Compounds containing this moiety (e.g., GSK163090) have been investigated for:

  • Depression/Anxiety: Blocking 5-HT1 autoreceptors to increase synaptic serotonin levels (similar to SSRIs but with a faster onset).

  • Cognitive Enhancement: Modulation of 5-HT1A receptors in the hippocampus.

Mechanism of Action Diagram

MOA Compound 5-(1-Piperazinyl)quinoline Scaffold Receptor 5-HT1A Autoreceptor (Presynaptic) Compound->Receptor High Affinity Binding Action Antagonism / Blockade Receptor->Action Prevents Activation Effect Inhibition of Negative Feedback Action->Effect Disinhibits Neuron Outcome Increased Synaptic 5-HT (Antidepressant Effect) Effect->Outcome Neurotransmitter Release

Caption: Mechanism of action for 5-HT1A autoreceptor antagonism mediated by the 5-piperazinylquinoline scaffold.

Analytical Characterization

To validate the synthesis of 5-(1-piperazinyl)quinoline, the following analytical signatures are expected.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃

  • Quinoline Ring:

    • Protons at positions 2, 3, 4, 6, 7, 8 will appear in the aromatic region (7.0–9.0 ppm).

    • Key Diagnostic: The H-6 and H-4 protons often show an upfield shift compared to 5-bromoquinoline due to the electron-donating nature of the piperazine nitrogen.

  • Piperazine Ring:

    • Two triplets (or broad multiplets) in the aliphatic region (2.8–3.2 ppm).

    • Integration: 4H each (total 8H).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+)

  • Parent Ion: [M+H]⁺ = 214.13 (for unsubstituted).

  • Fragmentation: Loss of the piperazine ring or fragmentation of the quinoline core may be observed at higher collision energies.

Safety & Handling

Warning: Piperazinyl quinolines are biologically active amines. All handling must be performed in a fume hood.

  • Hazard Class: Irritant (Skin/Eye/Respiratory). Potential CNS activity if ingested or inhaled due to serotonergic potency.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The secondary amine of the piperazine is prone to oxidation or carbamate formation (with atmospheric CO₂) over time.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Synthesis of 2-Methyl-5-(1-piperazinyl)

    • Source: Leslie, C. P., et al. (2010). "Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist."[1] Journal of Medicinal Chemistry.

  • Pharmacology of Piperazinyl Quinolines (Quipazine vs. 5-Isomer)

    • Source: Glennon, R. A., et al. (1986). "5-HT1 and 5-HT2 binding characteristics of some quipazine analogues." Journal of Medicinal Chemistry.
  • Buchwald-Hartwig Amin

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • General Properties of 2-Methyl-5-(1-piperazinyl)quinoline (CAS 698981-81-6)

    • Source: PubChem/Chemical Vendors.
    • (Search Term: 698981-81-6)

Sources

Difference between 5-piperazinylquinoline and Quipazine (2-isomer)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isomeric Distinction and Pharmacological Divergence of 5-Piperazinylquinoline and Quipazine (2-Piperazinylquinoline)

Abstract

Positional isomerism, a subtle yet profound variable in medicinal chemistry, can dramatically alter the pharmacological identity of a molecule. This guide provides a comprehensive technical analysis of two such isomers: the largely uncharacterized 5-piperazinylquinoline and the extensively studied serotonergic agent, Quipazine, which is 2-piperazinylquinoline. By dissecting their structural, synthetic, and pharmacological differences, we aim to provide researchers, scientists, and drug development professionals with a detailed framework for understanding how the specific placement of a pharmacophore on the quinoline scaffold dictates biological activity. This document delves into the causality behind their divergent properties, offers validated experimental protocols, and illuminates the structure-activity relationships that govern their interactions with biological targets.

The Decisive Role of Isomerism: A Structural Overview

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Similarly, the piperazine moiety is a common pharmacophore known to impart favorable pharmacokinetic properties and to serve as a versatile linker.[2][3][4] When combined, they form piperazinylquinolines, a class of compounds with a wide spectrum of potential biological activities.[2] The critical determinant of their function, however, is the point of attachment.

5-Piperazinylquinoline and Quipazine (2-piperazinylquinoline) share the same molecular formula (C₁₃H₁₅N₃) and molecular weight (213.28 g/mol ).[5][6] The profound difference lies in the substitution pattern on the quinoline nucleus. In Quipazine, the piperazine ring is attached at the C2 position, adjacent to the ring nitrogen. In its 5-isomer, the piperazine is bonded to the C5 position on the carbocyclic portion of the quinoline system. This seemingly minor shift fundamentally alters the molecule's three-dimensional shape, electron distribution, and steric profile, leading to distinct synthetic pathways and dramatically different pharmacological profiles.

Caption: Chemical structures of Quipazine and its 5-isomer.

Synthesis and Analytical Distinction

The synthesis of these isomers typically relies on nucleophilic aromatic substitution (SₙAr), where a halogenated quinoline is reacted with piperazine. The choice of the starting halo-quinoline dictates the final product.

General Synthetic Workflow

The most common and direct approach involves the reaction of a chloroquinoline with an excess of piperazine, which acts as both the nucleophile and the acid scavenger. Alternatively, a stoichiometric amount of piperazine can be used in the presence of a non-nucleophilic base.

workflow start Halo-Quinoline (e.g., 2-Chloroquinoline or 5-Chloroquinoline) reaction Nucleophilic Aromatic Substitution (SnAr) start->reaction piperazine Piperazine (Nucleophile) piperazine->reaction solvent Solvent (e.g., DMF, Dioxane) solvent->reaction heat Heat (Δ) heat->reaction product Piperazinylquinoline Isomer (Crude Product) reaction->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification final_product Pure Isomer purification->final_product

Caption: General workflow for synthesizing piperazinylquinolines.

Experimental Protocol: Synthesis of Quipazine (2-Piperazinylquinoline)

This protocol is based on established literature procedures for the synthesis of Quipazine.[5][7][8]

  • Reaction Setup: To a solution of 2-chloroquinoline (1.0 eq) in a suitable high-boiling solvent (e.g., dioxane or N,N-dimethylformamide), add piperazine (3-4 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 100-150 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a large volume of cold water.

  • Extraction: Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 12 to deprotonate any piperazinium salts. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Quipazine.

Experimental Protocol: Synthesis of 5-Piperazinylquinoline

This is a prospective protocol, as direct literature for this specific isomer is scarce. The principles of SₙAr chemistry are directly applicable.

  • Reaction Setup: To a solution of 5-chloroquinoline or 5-bromoquinoline (1.0 eq) in a suitable high-boiling solvent (e.g., DMF), add piperazine (3-4 eq). The reactivity of the C5-halogen is lower than the C2-halogen, potentially requiring more forcing conditions or a catalyst.

  • Reaction Conditions: Heat the mixture to reflux (120-160 °C) and stir for 6-12 hours, monitoring by TLC.

  • Workup and Purification: Follow the same workup, extraction, and purification steps as described for Quipazine.

Analytical Characterization and Differentiation

Distinguishing between the final, purified isomers is critical and can be achieved definitively using standard spectroscopic methods. Because the isomers have identical mass, chromatographic separation is the first step.

  • Chromatography (GC/LC): Due to differences in polarity and structure, the two isomers should have different retention times on both gas and liquid chromatography systems. Developing a robust LC-MS method is often the most effective approach for separation and identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural confirmation. The chemical shifts and coupling patterns of the aromatic protons on the quinoline ring will be distinctly different for the 2-substituted versus the 5-substituted product, reflecting the different electronic environments.[10]

  • Mass Spectrometry (MS): While both isomers will show the same parent molecular ion (m/z 214.13 for [M+H]⁺), their fragmentation patterns under collision-induced dissociation (CID) in MS/MS analysis will differ.[9] The stability of the fragment ions is dependent on the substitution pattern, allowing for mass spectrometric differentiation.[9]

Comparative Pharmacology: A Tale of Two Isomers

The functional consequences of this isomeric difference are profound. Quipazine is a well-documented, potent serotonergic agent, while the pharmacological profile of 5-piperazinylquinoline remains largely unexplored in the public domain.

Quipazine (2-Isomer): A Non-Selective Serotonin Agonist

First described in the 1960s, Quipazine was initially investigated as an antidepressant but was never marketed for medical use.[5] Its activity stems from a broad, non-selective interaction with the serotonin system.[6][11][12]

  • Mechanism of Action: Quipazine is a direct agonist at multiple serotonin receptors, including 5-HT₂ₐ, 5-HT₂ₒ, 5-HT₂ₒ, and 5-HT₃ subtypes.[5][11] It also acts as a serotonin reuptake inhibitor, further increasing synaptic serotonin levels.[5][6]

  • Psychedelic Effects: Its agonist activity at the 5-HT₂ₐ receptor is responsible for producing psychedelic-like effects, demonstrated in animal models by the head-twitch response (HTR), which is blocked by 5-HT₂ₐ antagonists.[5][13] This positions Quipazine as a potential scaffold for novel psychedelic drug development.[5][14]

  • Adverse Effects: Strong agonist activity at the 5-HT₃ receptor is implicated in the dose-limiting side effects of nausea, vomiting, and gastrointestinal distress observed in humans.[5] This undesirable off-target activity has hampered its clinical potential.[5]

  • Dopaminergic Activity: Some studies suggest Quipazine may also possess weak dopaminergic activity, though this is less characterized than its serotonergic profile.[5]

pathway cluster_quipazine Quipazine (2-isomer) cluster_receptors Serotonin Receptors cluster_effects Downstream Effects Quipazine Quipazine HT2A 5-HT2A Receptor (Gq/11-coupled) Quipazine->HT2A Agonist HT3 5-HT3 Receptor (Ligand-gated ion channel) Quipazine->HT3 Agonist SERT Serotonin Transporter (SERT) Quipazine->SERT Inhibitor Psychedelic Psychedelic-like Effects (e.g., Head-Twitch Response) HT2A->Psychedelic Activation Nausea Nausea & Emesis HT3->Nausea Activation Serotonin ↑ Synaptic Serotonin SERT->Serotonin Blockade

Caption: Simplified signaling pathways for Quipazine.

5-Piperazinylquinoline: An Unwritten Pharmacological Story

In stark contrast to Quipazine, there is a notable absence of detailed pharmacological studies on the 5-piperazinylquinoline isomer in peer-reviewed literature. While various substituted piperazinylquinolines have been explored for other therapeutic applications, such as anticancer and antibacterial agents, the specific profile of the 5-isomer as a CNS agent is not established.[15][16][17]

  • Predicted Activity (Hypothesis): Based on structure-activity relationship (SAR) principles, moving the bulky piperazine group from the C2 to the C5 position would drastically alter its interaction with the orthosteric binding sites of serotonin receptors. The spatial relationship between the piperazine nitrogens and the quinoline aromatic system—a key pharmacophoric feature for 5-HT receptor binding—is completely changed.[18] It is plausible that 5-piperazinylquinoline would exhibit significantly lower affinity for 5-HT₂ and 5-HT₃ receptors, or it might engage entirely different target classes. This highlights an area ripe for new discovery.

Comparative Data Summary
FeatureQuipazine (2-Piperazinylquinoline)5-Piperazinylquinoline
IUPAC Name 2-(Piperazin-1-yl)quinoline5-(Piperazin-1-yl)quinoline
CAS Number 4774-24-7698981-81-6 (for 2-methyl derivative)[19]
Molecular Formula C₁₃H₁₅N₃C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol 213.28 g/mol
Primary Targets 5-HT₂ₐ, 5-HT₂ₒ, 5-HT₂ₒ, 5-HT₃ Receptors; SERT[5][11][20]Not extensively characterized
Biological Effects Serotonergic agonist, psychedelic-like, emetic[5][6][13]Unknown; potential for other activities (e.g., anticancer, antimicrobial) based on related scaffolds[16][17]
Key Receptor Affinities 5-HT₃: Ki = 1.4 nM (rat)[20]5-HT₁/5-HT₂: Ki = 230 nM[20]Not available

Conclusion: The Primacy of Position

The comparative analysis of 5-piperazinylquinoline and Quipazine (2-isomer) serves as a powerful case study in the principles of medicinal chemistry. It unequivocally demonstrates that positional isomerism is not a trivial structural modification but a fundamental determinant of a compound's pharmacological identity.

  • Quipazine (2-Piperazinylquinoline) is a well-defined, albeit non-selective, serotonergic tool compound whose broad receptor engagement produces a complex profile of psychedelic and adverse emetic effects. Its utility lies in probing the serotonin system and serving as a lead scaffold for more selective 5-HT₂ₐ agonists.[14]

  • 5-Piperazinylquinoline represents an uncharted area of chemical space. Its distinct structure almost certainly precludes a Quipazine-like pharmacological profile, opening the door to the discovery of novel biological activities.

For researchers in drug development, this isomeric pair underscores the critical need for precise structural characterization and highlights how minor changes on a privileged scaffold can unlock entirely new therapeutic possibilities. The unwritten story of 5-piperazinylquinoline awaits investigation, promising new insights into the vast potential of the quinoline chemical space.

References

  • Quipazine - Wikipedia . Wikipedia. [Link]

  • QUIPAZINE - Inxight Drugs . National Center for Advancing Translational Sciences. [Link]

  • Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC . National Center for Biotechnology Information. [Link]

  • Quipazine | C13H15N3 | CID 5011 - PubChem . National Center for Biotechnology Information. [Link]

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF . ResearchGate. [Link]

  • Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents - PubMed . National Center for Biotechnology Information. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - PMC . National Center for Biotechnology Information. [Link]

  • Quipazine - Grokipedia . Grokipedia. [Link]

  • Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials - PubMed . National Center for Biotechnology Information. [Link]

  • quipazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF SOME NEW DERIVATIVES OF 2-(4-BENZOYL-1-PIPERAZINYL) . Acta Poloniae Pharmaceutica. [Link]

  • Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV) | Bentham Science . Bentham Science. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - RSC Publishing . Royal Society of Chemistry. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC . National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3 H)-one Derivatives as Active Agents against Toxoplasma gondii - PubMed . National Center for Biotechnology Information. [Link]

  • Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided With Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives - PubMed . National Center for Biotechnology Information. [Link]

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed . National Center for Biotechnology Information. [Link]

  • 5-HT1 and 5-HT2 binding characteristics of some quipazine analogues - PubMed . National Center for Biotechnology Information. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines - Der Pharma Chemica . Der Pharma Chemica. [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF . ResearchGate. [Link]

  • Design and Synthesis of Quipazine Analogs for Programmable Control of Psychedelic Effects | Academic Commons . Columbia University. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. - ResearchGate . ResearchGate. [Link]

  • 2-Methyl-5-(1-piperazinyl)quinoline | CAS#:698981-81-6 | Chemsrc . Chemsrc. [Link]

  • (PDF) Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl) - ResearchGate . ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI . MDPI. [Link]

  • Chemical structure of antibacterial piperazinyl-quinoline hybrid... - ResearchGate . ResearchGate. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents . ScienceDirect. [Link]

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC . National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - IRIS UniPA . IRIS UniPA. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR . International Journal for Multidisciplinary Research. [Link]

  • The structures of the substituted quinolines. | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • Effects of huperzine A on acetylcholinesterase isoforms in vitro: comparison with tacrine, donepezil, rivastigmine and physostigmine - PubMed . National Center for Biotechnology Information. [Link]

Sources

Pharmacophore Analysis of the 5-Piperazinyl Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the 5-piperazinyl quinoline scaffold , a privileged structure in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space (e.g., 5-HT receptor modulation) and emerging antimicrobial applications.

Executive Summary

The 5-piperazinyl quinoline scaffold represents a distinct chemical space characterized by a rigid bicyclic aromatic core (quinoline) coupled with a semi-rigid, basic heterocycle (piperazine) at the C5 position. Unlike the more common C2- or C4-substituted quinolines (often associated with antimalarials), the C5-substitution pattern provides a unique vector for exploring G-Protein Coupled Receptor (GPCR) active sites, specifically Serotonin (5-HT) receptors. This guide delineates the pharmacophoric features, computational modeling workflows, and experimental validation protocols required to exploit this scaffold for drug discovery.

Structural Basis & Chemical Space

The scaffold comprises two distinct domains that drive its pharmacodynamic profile:

  • The Quinoline Core (Aromatic/Hydrophobic Anchor):

    • Acts as a planar scaffold facilitating

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
      
    • The nitrogen atom in the quinoline ring can serve as a weak Hydrogen Bond Acceptor (HBA), though its basicity is modulated by the fused ring system.

  • The 5-Piperazinyl Moiety (Ionizable Cation):

    • Crucial Feature: The distal nitrogen (N4) of the piperazine ring typically has a pKa between 8.5 and 9.5. At physiological pH, it exists predominantly as a protonated cation.

    • Interaction: This positive charge forms a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) found in the transmembrane helices of aminergic GPCRs.

Chemical Structure Analysis[1][2][3][4][5][6]
  • Vectorality: The C5 attachment directs the piperazine substituent into a specific sub-pocket, often distinct from the trajectory offered by C2 or C4 substitution.

  • Rigidity: The bond between the quinoline C5 and piperazine N1 is rotatable but sterically constrained by the peri-protons (H4 and H6), limiting the conformational ensemble and reducing entropic penalty upon binding.

Pharmacophore Modeling Workflow

To successfully target receptors using this scaffold, a robust pharmacophore model must be generated. Below is the standard operating procedure (SOP) for Ligand-Based Pharmacophore Generation.

Computational Protocol

Objective: Identify the 3D spatial arrangement of chemical features common to active 5-piperazinyl quinoline ligands.

Step-by-Step Methodology:

  • Dataset Curation: Select a training set of 15-20 ligands with high structural diversity but sharing the 5-piperazinyl quinoline core. Ensure a spread of bioactivity (Ki values spanning 3-4 orders of magnitude).

  • Conformational Analysis:

    • Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

    • Settings: Energy window = 10 kcal/mol; RMSD cutoff = 0.5 Å.

    • Rationale: We must sample bioactive conformations, not just the global minimum.

  • Molecular Alignment:

    • Align molecules based on the rigid quinoline core.

    • Allow flexibility in the piperazine linker to maximize feature overlap.

  • Feature Extraction:

    • F1 (Pos Ion): Centered on the piperazine N4.

    • F2 (Aro/Hyd): Centered on the quinoline ring system.[1][2][3][4]

    • F3 (HBA): Optional, often mapped to the quinoline nitrogen or distinct substituents.

    • F4 (Hyd): Distal hydrophobic pocket (if N4 is substituted).

Workflow Visualization

The following diagram illustrates the logical flow from chemical structure to validated pharmacophore model.

PharmacophoreWorkflow Start Input: 5-Piperazinyl Quinoline Analogs (SMILES) Conformers Conformer Generation (Energy Window < 10 kcal/mol) Start->Conformers 3D Conversion Alignment Structural Alignment (Core: Quinoline) Conformers->Alignment Superposition FeatureMap Feature Extraction (Aro, PosIon, Hyd) Alignment->FeatureMap Common Features Validation Model Validation (Gueven-Henry Score / ROC) FeatureMap->Validation Test Set Screening

Caption: Figure 1: Ligand-based pharmacophore generation pipeline. Blue indicates input, Yellow indicates processing/analysis, and Green indicates validation.

Molecular Interactions & SAR

Understanding the Structure-Activity Relationship (SAR) is vital for optimization.

Key Pharmacophoric Features
Feature IDTypeChemical MoietyBiological InteractionDistance Constraint
AR1 AromaticQuinoline Ring

stacking (e.g., Trp/Phe)
Centroid
PI Positive IonizablePiperazine N4Ionic Bond (Salt Bridge to Asp)~2.8 - 4.0 Å from AR1
HYD HydrophobicC5-SubstituentVan der Waals / Hydrophobic EnclosureVariable
HBA H-Bond AcceptorQuinoline NitrogenH-bond with Ser/Thr (Optional)Vector-dependent
Signal Transduction Pathway (5-HT1A Example)

When the 5-piperazinyl quinoline scaffold binds to the 5-HT1A receptor, it modulates downstream signaling. The diagram below details this pathway.

SignalingPathway Ligand 5-Piperazinyl Quinoline Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki < 10nM) GProtein Gi/o Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduction Response Anxiolytic / Antidepressant Effect cAMP->Response Modulation

Caption: Figure 2: Mechanism of action for 5-HT1A modulation by the scaffold. Red indicates the ligand, Blue the receptor, and Green the physiological outcome.

Experimental Validation Protocols

Trustworthiness in science relies on reproducible protocols. Below are the specific methods to synthesize and validatethese compounds.

Synthesis: Nucleophilic Aromatic Substitution ( )

Rationale: The 5-position of quinoline is not naturally electrophilic. However, if a leaving group (e.g., halogen) is present and activated, substitution is possible. A common route involves 5-halo-8-quinolinols or direct substitution on activated quinolines.

Protocol:

  • Reagents: 5-Chloro-8-hydroxyquinoline (Starting Material), N-substituted piperazine (1.2 eq), Triethylamine (Base, 2.0 eq).

  • Solvent: Dimethyl sulfoxide (DMSO) or DMF (Polar aprotic is essential to stabilize the transition state).

  • Conditions: Reflux at 120-140°C for 6-10 hours.

  • Work-up: Pour reaction mixture into crushed ice. The precipitate (product) is filtered, washed with cold water, and recrystallized from ethanol.

  • Characterization: Confirm structure via

    
    H-NMR (Look for piperazine protons at 
    
    
    
    2.5-3.5 ppm) and Mass Spectrometry.
In Vitro Assay: Radioligand Binding (Ki Determination)

Objective: Determine the affinity of the synthesized scaffold for the 5-HT1A receptor.

Protocol:

  • Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Radioligand: [

    
    H]-8-OH-DPAT (Specific agonist) or [
    
    
    
    H]-WAY-100635 (Specific antagonist). Concentration ~0.5 nM.
  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL Test Compound (10 concentrations,

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where [L] is radioligand concentration and Kd is its dissociation constant).

References

  • Bioorg. Med. Chem. Lett. (2010) . 5-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones: Dual-acting 5-HT1 receptor antagonists.[5]

  • J. Med. Chem. (2010) .[6][5] Synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists.

  • RSC Med. Chem. (2021) .[6] Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum.

  • BenchChem Protocols . Microwave-Assisted Synthesis of Quinoline Derivatives.

  • Frontiers in Chemistry . Recent advances in functionalized quinoline scaffolds.

Sources

Biological Activity of Quinoline-5-yl-Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of quinoline-5-yl-piperazine compounds.

Executive Summary

The quinoline-5-yl-piperazine scaffold represents a specific structural isomer of the biologically privileged quinoline-piperazine class. Unlike its well-known regioisomers—Quipazine (2-yl, 5-HT agonist) and Chloroquine/Piperaquine derivatives (4-yl, antimalarial)—the 5-yl isomer is characterized by a distinct pharmacological profile.

Primary research indicates this scaffold functions as a selectivity filter in CNS drug design. Direct nitrogen attachment at the quinoline 5-position drastically reduces affinity for 5-HT3 receptors (minimizing emetic side effects common in 2-yl analogs) while retaining or enhancing affinity for Dopamine D2/D3 receptors . Furthermore, 5-substituted methyl-linked derivatives (Mannich bases) of 8-hydroxyquinoline exhibit potent broad-spectrum antimicrobial and antifungal activity via metal chelation mechanisms.

Chemical Architecture & Synthesis

The core challenge in accessing the 5-yl isomer is the electronic deactivation of the 5-position compared to the 2- and 4-positions, which are susceptible to SNAr. Consequently, synthesis requires either catalytic amination or specific cyclization strategies.

Synthetic Protocol: Cyclization from 5-Aminoquinoline

This method is preferred for generating the direct C5-N bond without requiring expensive palladium catalysts.

Protocol:

  • Reagents: 5-Aminoquinoline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Diglyme (Diethylene glycol dimethyl ether).

  • Conditions: Reflux at 160–170°C for 48 hours.

  • Work-up: Evaporate solvent in vacuo. Partition residue between Ethyl Acetate and Water.[1] Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM:MeOH).

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from nitro-reduction to piperazine cyclization.

SynthesisPath Start 5-Nitroquinoline Step1 Reduction (SnCl2 / EtOH) Start->Step1 Inter 5-Aminoquinoline Step1->Inter Step2 Cyclization (Bis(2-chloroethyl)amine / K2CO3) Inter->Step2 Product 5-(Piperazin-1-yl)quinoline Step2->Product

Caption: Synthetic route for this compound via reduction and bis-alkylation cyclization.

Pharmacology & Mechanism of Action[2]

CNS Receptor Selectivity (Dopamine vs. Serotonin)

The 5-position substitution imposes steric and electronic constraints that alter the binding mode compared to Quipazine.

  • Dopamine D3 Receptor Agonism: The this compound moiety has been identified as a "preferring agonist" for the Dopamine D3 receptor. The steric bulk at the 5-position orients the piperazine nitrogen to interact with the aspartic acid residue (Asp3.32) in the receptor binding pocket, triggering G_i/o-mediated signaling.

  • 5-HT3 Receptor Avoidance: Unlike 2-yl derivatives (Quipazine), the 5-yl isomer shows significantly reduced affinity for the 5-HT3 ion channel. This is clinically advantageous, as 5-HT3 agonism is the primary driver of nausea and vomiting associated with non-selective serotonergic drugs.

Antimicrobial Mechanism (Mannich Bases)

When the piperazine is attached via a methylene linker (5-CH₂-N) to an 8-hydroxyquinoline core, the mechanism shifts from receptor binding to metal chelation .

  • Target: Bacterial DNA gyrase and cell wall synthesis enzymes.

  • Mechanism: The 8-hydroxy and quinoline nitrogen form a bidentate ligand that chelates essential divalent cations (Cu²⁺, Zn²⁺), disrupting bacterial homeostasis.

Signaling Pathway Visualization (D3 Receptor)

The following diagram details the downstream effects of the 5-yl scaffold binding to the D3 receptor.

Signaling Ligand This compound D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binding Gi Gi/o Protein (Activation) D3R->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC MAPK MAPK/ERK (Phosphorylation) Gi->MAPK cAMP cAMP Levels (Decrease) AC->cAMP Effect Modulation of Locomotion & Cognition cAMP->Effect MAPK->Effect

Caption: Gi/o-mediated signaling cascade activated by 5-yl-piperazine binding to Dopamine D3 receptors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the shift in biological activity based on the position of the piperazine ring on the quinoline scaffold.

Substitution PositionCompound ClassPrimary Target (Ki / Activity)Clinical/Research Utility
2-yl (C2) Quipazine5-HT2A (Agonist), 5-HT3 (Agonist)Serotonergic probe; Emetic side effects.
4-yl (C4) PiperaquineHeme Polymerase (Inhibitor)Antimalarial; DNA intercalation.
5-yl (C5) Target Scaffold Dopamine D3 (Agonist) ; Low 5-HT3Antipsychotic potential; Low emetic risk.
5-CH₂-yl (Linker) Mannich BasesBacterial DNA GyraseBroad-spectrum Antibacterial (MRSA active).

Key SAR Insight: The 5-position is critical for "de-tuning" serotonergic potency while enhancing dopaminergic specificity. Substitutions on the distal nitrogen (N4) of the piperazine ring (e.g., phenyl, benzyl) further modulate D2 vs. D3 selectivity.

Experimental Protocols

In Vitro Radioligand Binding Assay (Dopamine D3)

To validate the activity of synthesized 5-yl compounds:

  • Membrane Preparation: Transfect CHO cells with human D3 receptor cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Incubation: Incubate membrane homogenates (20 µg protein) with [³H]-7-OH-DPAT (0.5 nM) and the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Termination: Filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate K_i using the Cheng-Prusoff equation.

Antimicrobial Disc Diffusion (Mannich Base Derivatives)
  • Inoculum: Prepare 0.5 McFarland standard suspension of S. aureus or E. coli.

  • Plating: Swab Mueller-Hinton agar plates.

  • Application: Place sterile 6mm discs impregnated with 10 µL of compound (1 mg/mL in DMSO).

  • Incubation: 37°C for 24 hours.

  • Readout: Measure Zone of Inhibition (ZOI) in mm. Compare against Ciprofloxacin control.

References

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. Source: National Institutes of Health (NIH) / Bioorg Med Chem. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. (Discusses loss of affinity at 5-position). Source: Journal of Medicinal Chemistry (ACS). [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Source: Journal of Materials and Environmental Science. [Link]

  • Quipazine (2-yl isomer) Pharmacology and 5-HT3 Agonism. Source: ACS Chemical Neuroscience. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-(Piperazin-1-yl)quinoline from 5-Haloquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, found in antimalarials, kinase inhibitors, and GPCR ligands. The introduction of a solubilizing and pharmacophoric piperazine moiety at the 5-position is synthetically non-trivial due to the electronic properties of the quinoline ring system. Unlike the 2- and 4-positions, which are susceptible to Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridyl nitrogen, the 5-position (part of the carbocyclic ring) is relatively electron-rich and unreactive toward classical nucleophiles.

This guide details the robust synthesis of 5-(piperazin-1-yl)quinoline via Palladium-catalyzed Buchwald-Hartwig amination, established as the "Gold Standard" methodology for this transformation. A secondary Copper-catalyzed Ullmann protocol is provided as a cost-effective alternative for large-scale, non-GMP batches.

Retrosynthetic & Strategic Analysis

The direct attachment of piperazine to the 5-position of quinoline requires a transition-metal-catalyzed C-N bond formation.

Key Challenges:

  • Regioselectivity: The 5-position is electronically deactivated compared to the 2/4-positions but is sterically accessible.

  • Chemomoselectivity: Piperazine is a diamine. Using free piperazine can lead to bis-arylation (formation of

    
    -bis(quinolin-5-yl)piperazine).
    
  • Catalyst Poisoning: The quinoline nitrogen can coordinate to Pd or Cu centers, potentially inhibiting the catalytic cycle.

Strategic Solution: Use


-Boc-piperazine  as the nucleophile to prevent bis-arylation, followed by acidic deprotection. Use biaryl phosphine ligands (e.g., BINAP, Xantphos) to prevent catalyst deactivation by the quinoline nitrogen.
Visual Pathway (Graphviz)

Retrosynthesis Target This compound (Target Molecule) Intermediate tert-Butyl 4-(quinolin-5-yl)piperazine-1-carboxylate (Protected Intermediate) Target->Intermediate Acidic Deprotection (TFA or HCl) SM1 5-Bromoquinoline (Electrophile) Intermediate->SM1 C-N Cross Coupling (Pd or Cu Catalysis) SM2 N-Boc-Piperazine (Nucleophile) Intermediate->SM2 +

Caption: Retrosynthetic disconnection showing the necessity of the Boc-protected intermediate to ensure mono-substitution.

Method A: Buchwald-Hartwig Cross-Coupling (Preferred)

This protocol is preferred for discovery chemistry and early-phase development due to its high yields (>85%), broad substrate scope, and mild conditions relative to Ullmann coupling.

Reagents & Stoichiometry[1][2][3]
ComponentRoleEquiv.Notes
5-Bromoquinoline Substrate1.05-Chloro is less reactive; 5-Iodo is unstable.

-Boc-Piperazine
Nucleophile1.2Excess ensures complete conversion.

Catalyst Precursor0.02(2 mol%) Provides Pd(0).
BINAP Ligand0.04(4 mol%) Racemic BINAP is sufficient.
NaOtBu Base1.5Strong base required for catalytic cycle.
Toluene Solvent-Anhydrous, degassed (0.2 M conc).
Step-by-Step Protocol

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under Argon flow, add

    
     (18.3 mg, 0.02 mmol) and BINAP (24.9 mg, 0.04 mmol) to a flame-dried Schlenk flask.
    
  • Add anhydrous Toluene (2 mL) and stir at room temperature for 15 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.

Step 2: Reaction Setup

  • To the catalyst mixture, add 5-Bromoquinoline (208 mg, 1.0 mmol),

    
    -Boc-Piperazine  (223 mg, 1.2 mmol), and Sodium tert-butoxide  (144 mg, 1.5 mmol).
    
  • Add remaining Toluene (3 mL) to reach a total concentration of ~0.2 M.

  • Seal the flask with a septum and purge with Argon for 5 minutes.

Step 3: Heating & Monitoring

  • Heat the reaction mixture to 100°C (oil bath temperature) with vigorous stirring.

  • Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: Conversion is usually complete within 4–6 hours. The product spot will be more polar than the starting bromide.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO2).

    • Eluent: Gradient 0%

      
       30% EtOAc in Hexanes.
      
    • Yield: Expect 85–92% of the Boc-protected intermediate.

Step 5: Deprotection (Boc Removal)

  • Dissolve the purified intermediate in DCM (5 mL).

  • Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Basification (Critical): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated aqueous

    
     or 1M NaOH until pH > 10. (Piperazine must be free base).
    
  • Dry organic layer (

    
    ), filter, and concentrate to yield This compound .
    

Method B: Copper-Catalyzed Ullmann Coupling (Alternative)

Suitable for larger scales where Palladium costs are prohibitive. This method requires higher temperatures and is more sensitive to moisture.

Reagents & Stoichiometry[1][2][3][4]
ComponentRoleEquiv.
5-Bromoquinoline Substrate1.0
Piperazine Nucleophile3.0 - 5.0
CuI Catalyst0.1 (10 mol%)
L-Proline Ligand0.2 (20 mol%)

Base2.0
DMSO Solvent-

Note: Here, free piperazine is used in large excess to minimize bis-arylation, avoiding the Boc-protection step.

Protocol
  • Mixing: In a pressure tube, combine 5-Bromoquinoline (1.0 mmol), Piperazine (5.0 mmol), CuI (19 mg), L-Proline (23 mg), and pulverized

    
     (276 mg).
    
  • Solvent: Add DMSO (3 mL).

  • Reaction: Seal the tube and heat to 120°C for 16–24 hours.

  • Workup: Cool to RT. Dilute with water (15 mL) and extract with EtOAc (3 x 15 mL).

    • Note: Excess piperazine will remain in the aqueous layer.

  • Purification: The organic layer contains the product. Wash with brine, dry, and concentrate. Purify via column chromatography (DCM/MeOH/NH4OH 90:9:1).

Experimental Workflow Diagram

Workflow cluster_MethodA Method A: Pd-Catalyzed (High Purity) cluster_MethodB Method B: Cu-Catalyzed (Low Cost) Start Start: 5-Bromoquinoline StepA1 Add Pd2(dba)3, BINAP, NaOtBu Solvent: Toluene, 100°C Start->StepA1 Preferred Route StepB1 Add CuI, L-Proline, K2CO3 Excess Piperazine (5 eq) Solvent: DMSO, 120°C Start->StepB1 Alt Route StepA2 Isolate N-Boc Intermediate (Flash Chromatography) StepA1->StepA2 StepA3 Deprotection (TFA/DCM) Basification (pH > 10) StepA2->StepA3 End Final Product: This compound StepA3->End StepB2 Aqueous Workup (Removes excess Piperazine) StepB1->StepB2 StepB2->End

Caption: Decision workflow comparing the Palladium (Boc-protected) and Copper (excess amine) routes.

Analytical Validation

Successful synthesis must be validated using NMR and Mass Spectrometry.

Expected Data:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Quinoline Protons: Distinct aromatic signals. The H-2, H-3, H-4 protons (pyridine ring) and H-6, H-7, H-8 (benzene ring) will appear between

      
       7.0 and 9.0 ppm.
      
    • Piperazine Protons: Two sets of triplets (or broad multiplets) around

      
       3.0–3.2 ppm.
      
    • NH Proton: A broad singlet around

      
       1.8–2.0 ppm (exchangeable with 
      
      
      
      ).
  • MS (ESI):

    • Calculated Mass (

      
      ): 213.13
      
    • Observed

      
      
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<50%) Catalyst deactivation by quinoline N.Switch to Xantphos or BrettPhos ligands which form tighter chelates. Increase catalyst loading to 5 mol%.
Bis-arylation Product Stoichiometry error.Ensure exactly 1.0 eq of bromide is used. If using Method B, increase piperazine to 10 eq.
Protodehalogenation Hydride source present.[1][2][3]Ensure solvent is anhydrous. Avoid using alcohols (e.g., isopropanol) in the coupling step.
Product stuck on column High polarity of free amine.Use 1% Triethylamine or

in the eluent system to deactivate silica acidic sites.

References

  • Buchwald-Hartwig Amination Overview

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.

  • Application to Quinoline Systems

    • Source: Maes, B. U., et al. (2003). Comparative study of the coupling of chloropyridines and chloroquinolines with amines. Tetrahedron.
  • Use of N-Boc-Piperazine

    • Source: Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Amines by the Palladium-Catalyzed Amination of Aryl Bromides.[6][7][8] The Journal of Organic Chemistry.

  • Ullmann Coupling Protocols

    • Source: Ma, D., et al. (2003). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines.

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs[1]. Specifically, functionalization at the C5 position via C–N bond formation is a critical strategy for modulating pharmacokinetic properties and biological activity.

Historically, nucleophilic aromatic substitution (S_NAr) and copper-catalyzed Ullmann condensations have been employed for these transformations. However, the 5-position of the quinoline ring is electronically deactivated compared to the 2- or 4-positions. Furthermore, the presence of functional groups (e.g., an oxygen atom at C4) can completely inhibit copper-based coupling reactions, leading instead to undesired C-5 hydroxylated byproducts[2]. To overcome these limitations, the palladium-catalyzed Buchwald-Hartwig amination provides a highly versatile, high-yielding, and regioselective alternative for coupling 5-bromoquinoline with a diverse array of primary and secondary amines[1],[2].

Mechanistic Insights & Causality

Designing a self-validating and scalable amination protocol requires a deep understanding of the underlying Pd(0)/Pd(II) catalytic cycle. Every reagent choice in this protocol is dictated by mechanistic causality:

  • Precatalyst Selection (Pd₂(dba)₃ or Pd(OAc)₂): These Pd(0) and Pd(II) sources act as precursors. Pd(II) is reduced in situ to the active Pd(0) species by the amine or the phosphine ligand.

  • Ligand Sterics & Electronics (BINAP, XPhos, RuPhos): The choice of bidentate (e.g., BINAP) or bulky dialkylbiaryl phosphine ligands (e.g., XPhos) is critical. Electron-rich ligands accelerate the initial oxidative addition of the deactivated 5-bromoquinoline C–Br bond. Furthermore, their immense steric bulk forces the intermediate aryl and amido groups into close spatial proximity, drastically accelerating the final reductive elimination step and preventing the formation of inactive palladium halide dimers[3].

  • Base Selection (NaOtBu vs. Cs₂CO₃): A strong base like sodium tert-butoxide is generally required to efficiently deprotonate the amine coordinated to the Pd(II) intermediate, forming the crucial Pd(II)-amido complex. While weaker bases like Cs₂CO₃ offer better functional group tolerance, they often result in sluggish reaction rates for unactivated bromoquinolines[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(Br)L_n Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (+ 5-Bromoquinoline) PdII_Amine Pd(II)(Ar)(NR2)L_n Amido Complex PdII_OA->PdII_Amine Amine Coordination & Deprotonation (+ Amine, + NaOtBu) PdII_Amine->Pd0 Reductive Elimination Product Ar-NR2 5-Aminoquinoline PdII_Amine->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination of 5-bromoquinoline.

Quantitative Data & Optimization Summary

The following table synthesizes representative yields and optimized conditions for the Buchwald-Hartwig amination of 5-bromoquinolines, demonstrating the versatility of the catalytic systems across different amine nucleophiles.

SubstrateAmine NucleophileCatalyst / LigandBaseSolventConditionsYield
5-Bromoquinoline deriv.2-Aminopyridine deriv.Pd₂(dba)₃ / BINAP (5/7 mol%)NaOtBuToluene110 °C, 12 h64%[2]
5-Bromoquinoline deriv.N-MethylanilinePd₂(dba)₃ / XPhos (5/10 mol%)NaOtBuToluene90 °C, 2 h89%[4]
5-Bromoquinoline deriv.MorpholinePd(OAc)₂ / RuPhosNaOtBuDioxane90 °C, 8 h>90%[5]

Detailed Experimental Protocol (Gram-Scale)

This step-by-step methodology is adapted from validated gram-scale syntheses of antibacterial 4-quinolone lead compounds[2].

Workflow Step1 1. Preparation Inert Atmosphere Step2 2. Reagent Loading Ar-Br, Amine, Pd/Ligand Step1->Step2 Step3 3. Reaction Heat 90-110°C Step2->Step3 Step4 4. Workup Celite Filtration Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the amination protocol.

Step 1: Preparation & Inert Atmosphere
  • Oven-dry a 30 mL microwave vial or a Schlenk flask containing a magnetic stir bar.

  • Purge the vessel with high-purity Nitrogen or Argon for 5 minutes. Causality: Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation. Ambient oxygen will rapidly irreversibly oxidize the catalyst to inactive palladium black[1].

Step 2: Reagent Loading
  • Charge the vial with 5-bromoquinoline (1.00 equiv., e.g., 3.56 mmol) and the amine derivative (1.50 equiv., e.g., 5.34 mmol)[2].

  • Under continuous nitrogen purging, sequentially add Pd₂(dba)₃ (0.05 equiv., 0.16 mmol), BINAP (0.07 equiv., 0.24 mmol), and NaOtBu (1.50 equiv., 5.34 mmol)[2]. Causality: Adding the strong base last prevents premature degradation of the palladium precursor and limits base-catalyzed side reactions before the active Pd(0)-ligand complex is fully formed.

Step 3: Solvent Addition & Reaction
  • Add anhydrous, degassed Toluene (or 1,4-Dioxane) to achieve a substrate concentration of ~0.2 M.

  • Seal the vial securely.

  • Heat the reaction mixture in a pre-heated oil bath at 90–110 °C with vigorous stirring for 12–24 hours[2]. Causality: Moderate to high heat is required to drive the transmetalation and reductive elimination steps, which are the highest energy barriers in the catalytic cycle for deactivated aryl bromides.

Step 4: Workup & Purification
  • Monitor the reaction completion via TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute the crude mixture with Ethyl Acetate and filter it through a pad of Celite. Wash the pad thoroughly with additional Ethyl Acetate. Causality: Celite filtration efficiently removes insoluble inorganic salts (NaBr) and precipitated palladium residues, preventing streaking during chromatography.

  • Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the pure 5-aminoquinoline derivative[2].

System Validation & Troubleshooting (Trustworthiness)

To ensure the protocol acts as a self-validating system, monitor the following physical and chemical indicators:

  • Indicator 1: Premature Palladium Black Formation.

    • Observation: The reaction mixture turns completely black and a fine precipitate forms within the first 30 minutes of heating.

    • Root Cause: Oxygen ingress or wet solvent has oxidized the phosphine ligand, stripping the palladium of its stabilizing coordination sphere.

    • Validation/Fix: Verify the integrity of the Schlenk line vacuum/gas manifold. Ensure solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles) and stored over molecular sieves.

  • Indicator 2: Stalled Reaction (Incomplete Conversion).

    • Observation: LC-MS shows a plateau in product formation with significant 5-bromoquinoline remaining after 12 hours.

    • Root Cause: Base degradation. NaOtBu is highly hygroscopic and degrades into NaOH and Na₂CO₃ upon exposure to ambient moisture, neither of which is sufficiently basic to drive the deprotonation of the Pd(II)-amine complex in this specific system[3].

    • Validation/Fix: Use a fresh, unopened bottle of NaOtBu stored in a glovebox. Alternatively, if functional group tolerance is an issue, switch to a more active catalyst system (e.g., Pd(OAc)₂/RuPhos) which can sometimes operate with weaker bases[5].

References

  • Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines Source: Benchchem URL
  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound Source: NIH / ACS Publications URL
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: NIH URL
  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)
  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines Source: ResearchGate URL

Sources

Technical Application Note: Scalable Synthesis of 5-(Piperazin-1-yl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(piperazin-1-yl)quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a key intermediate for serotonin receptor ligands (specifically 5-HT1A, 5-HT7 antagonists) and chloroquine-like antimalarials.

Direct nucleophilic aromatic substitution (


) on 5-haloquinolines is kinetically disfavored due to the lack of electronic activation at the C5 position compared to the C2 or C4 positions. Consequently, traditional methods often yield poor conversion or require harsh conditions that degrade the piperazine ring.

This protocol details a Palladium-catalyzed Buchwald-Hartwig amination strategy.[1][2] By utilizing a 1-Boc-piperazine protection strategy, we eliminate polymerization side-reactions and simplify purification. The subsequent deprotection and salt formation are streamlined into a single high-yield workflow suitable for scale-up from milligram to multigram batches.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary stages: the construction of the C–N bond via cross-coupling and the removal of the carbamate protecting group to generate the hydrochloride salt.

SynthesisWorkflow SM1 5-Bromoquinoline (Starting Material) Cat Pd(OAc)2 / BINAP Cs2CO3, Toluene 100°C, 12h SM1->Cat SM2 1-Boc-Piperazine (Reagent) SM2->Cat Inter tert-butyl 4-(quinolin-5-yl) piperazine-1-carboxylate (Intermediate) Cat->Inter C-N Coupling Deprot 4M HCl in Dioxane MeOH, r.t., 4h Inter->Deprot Deprotection Prod This compound Hydrochloride Salt (Final Product) Deprot->Prod Precipitation

Figure 1: Strategic workflow for the synthesis of this compound hydrochloride.

Experimental Protocols

Phase 1: Buchwald-Hartwig Cross-Coupling

Objective: Couple 5-bromoquinoline with 1-Boc-piperazine. Rationale: We employ BINAP as the ligand.[1] Its bidentate nature prevents the formation of inactive bis-phosphine palladium species and creates a steric environment that favors reductive elimination of the bulky piperazine-quinoline product. Cesium Carbonate (


)  is selected over Sodium tert-butoxide (

) to minimize base-mediated decomposition of the quinoline ring or Boc-group migration.
Materials Table
ReagentMW ( g/mol )Equiv.[1][3]Mass/VolRole
5-Bromoquinoline 208.051.02.08 g (10 mmol)Substrate
1-Boc-piperazine 186.251.22.23 g (12 mmol)Nucleophile
Pd(OAc)₂ 224.510.05112 mgPre-catalyst
(±)-BINAP 622.660.075467 mgLigand
Cs₂CO₃ 325.822.06.52 gBase
Toluene (Anhydrous) --40 mLSolvent
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dry Schlenk flask under Argon, add

    
    , BINAP, and 10 mL of anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns a distinct orange-red (formation of 
    
    
    
    species).
  • Reaction Assembly: Add 5-bromoquinoline, 1-Boc-piperazine, and

    
     to the flask.
    
  • Solvent Addition: Add the remaining 30 mL of toluene.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Heating: Seal the flask and heat to 100°C (oil bath temperature) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[4]

  • Workup:

    • Cool to room temperature.[5]

    • Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (

    
    , 0–40% EtOAc in Hexanes).
    
    • Target: Pale yellow solid (Intermediate 1).

    • Expected Yield: 75–85%.

Phase 2: Deprotection and Salt Formation

Objective: Cleave the Boc-group and isolate the hydrochloride salt. Rationale: Using HCl in Dioxane allows for the controlled precipitation of the salt form directly from the reaction mixture or upon addition of an anti-solvent (Ether), avoiding aqueous workups that might lead to solubility losses of the polar free base.

Step-by-Step Procedure
  • Dissolution: Dissolve Intermediate 1 (2.5 g, ~8 mmol) in minimal Methanol (5 mL) and Dichloromethane (5 mL).

  • Acidification: Add 4M HCl in Dioxane (10 mL, 40 mmol, 5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Observation: A white to off-white precipitate should begin to form.

  • Precipitation: Dilute the mixture with Diethyl Ether (50 mL) to maximize precipitation.

  • Isolation: Filter the solid under a nitrogen stream (the salt can be hygroscopic).

  • Washing: Wash the filter cake with cold Ether (2 x 20 mL).

  • Drying: Dry under high vacuum at 40°C for 6 hours.

    • Final Product: this compound dihydrochloride (or monohydrochloride depending on stoichiometry control, usually isolated as .xHCl).

Critical Process Parameters & Troubleshooting

The following decision logic helps troubleshoot common failure modes during the coupling phase.

Troubleshooting Start Issue: Low Conversion (<20%) Check1 Is the reaction mixture black/precipitated? Start->Check1 Action1 O2 Poisoning. Improve degassing or use glovebox. Check1->Action1 Yes Check2 Is starting material remaining? Check1->Check2 No Action2 Catalyst Arrest. Switch to Xantphos or RuPhos. Increase Temp to 110°C. Check2->Action2 Yes

Figure 2: Troubleshooting logic for Palladium-catalyzed coupling failure modes.

Key Technical Notes
  • Regioselectivity: The 5-position is sterically more accessible than the 8-position but electronically less activated than the 2- or 4-positions. Standard

    
     will fail  here; Pd-catalysis is mandatory.
    
  • Base Sensitivity: If the substrate contains ester or nitrile groups, switch

    
     to 
    
    
    
    to reduce basicity.
  • Salt Stoichiometry: Quinoline nitrogen is basic (

    
    ). Piperazine secondary amine is basic (
    
    
    
    ). Expect the formation of a dihydrochloride salt if excess HCl is used. For biological assays requiring neutral pH, the free base must be regenerated carefully to avoid water solubility issues.

Analytical Validation

Expected Data for this compound (Free Base):

  • 1H NMR (400 MHz, CDCl3):

    
     8.90 (dd, 1H, Quin-H2), 8.55 (d, 1H, Quin-H4), 7.80 (d, 1H, Quin-H8), 7.65 (t, 1H, Quin-H7), 7.40 (dd, 1H, Quin-H3), 7.10 (d, 1H, Quin-H6), 3.15-3.25 (m, 4H, Piperazine), 2.90-3.00 (m, 4H, Piperazine).
    
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Safety Warning:

  • Quinolines: Potential mutagens. Handle with gloves and in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Buchwald-Hartwig Amination General Protocol: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl bromides with amines. Journal of the American Chemical Society.

  • Application to Quinoline Scaffolds: Gurreri, E., et al. (2021).[6][7] Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents. ChemistrySelect (Demonstrating similar piperazine-quinoline coupling logic).

  • Catalyst Selection Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

  • 5-HT Receptor Ligand Synthesis: Penjišević, J., et al. (2023).[6][8][9] Synthesis of novel 5-HT1A arylpiperazine ligands. Arabian Journal of Chemistry.

Sources

Using 5-piperazinylquinoline as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Piperazin-1-yl)quinoline as a Strategic Medicinal Chemistry Building Block

Abstract

This guide details the strategic utility, synthetic handling, and functionalization of This compound . Unlike the widely explored 4- and 8-substituted quinolines (e.g., chloroquine analogues) or the 2-substituted "Quipazine" class, the 5-position offers a unique vector for exploring novel chemical space in GPCR and kinase drug discovery. This note provides validated protocols for synthesizing this building block and utilizing its secondary amine handle for high-throughput library generation.

Structural Rationale & Pharmacophore Analysis

The this compound scaffold represents a "privileged structure" chimera, combining the lipophilic, aromatic quinoline core with the hydrophilic, solubilizing piperazine linker.

  • Vector Geometry: Substitution at the C5 position projects the piperazine tail into a distinct spatial region compared to C4 or C8 substitutions. In kinase docking, this often directs the tail towards the solvent-exposed front pocket, accommodating bulky solubilizing groups without steric clash in the hinge region.

  • Basicity & Solubility:

    • Quinoline Nitrogen (N1): Weakly basic (pKa ~4.9).

    • Piperazine Nitrogen (N4'): Highly basic (pKa ~9.8).

    • Implication: The distal piperazine nitrogen is the primary protonation site at physiological pH, significantly enhancing aqueous solubility—a critical parameter for lipophilic quinoline drugs.

  • Metabolic Stability: The C5 position is a common site for metabolic oxidation (hydroxylation) in unsubstituted quinolines. Blocking this position with a piperazine ring can retard metabolic clearance (low intrinsic clearance,

    
    ).
    

Synthetic Access & Quality Control

Commercial availability of this compound is limited compared to its isomers. In-house synthesis is recommended to ensure purity and scalability.

Mechanism: Buchwald-Hartwig Cross-Coupling

Direct nucleophilic aromatic substitution (


) on 5-haloquinolines is electronically unfavorable due to the lack of activation at the C5 position (unlike C2 or C4). Palladium-catalyzed cross-coupling is the standard authoritative route.

Workflow Diagram: Synthesis of the Building Block

SynthesisWorkflow Start 5-Bromoquinoline Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene Start->Catalyst Reagent N-Boc-Piperazine Reagent->Catalyst Inter Protected Intermediate (N-Boc) Catalyst->Inter 100°C, 12h Deprotect TFA / DCM or HCl / Dioxane Inter->Deprotect Product This compound (The Block) Deprotect->Product Quant. Yield

Figure 1: Synthetic route to access the 5-piperazinylquinoline building block.[1][2][3] High-contrast nodes indicate critical reagents and checkpoints.

Protocol 1: Synthesis of this compound

Reference Grounding: Adapted from Surry & Buchwald (2011) regarding biaryl phosphine ligands.

Reagents:

  • 5-Bromoquinoline (1.0 eq)

  • 1-Boc-piperazine (1.2 eq)

  • 
     (2 mol%)
    
  • BINAP or Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (Anhydrous)

Step-by-Step:

  • Degassing: Charge a reaction flask with toluene and sparge with Argon for 15 minutes. Oxygen is detrimental to the Pd(0) catalytic cycle.

  • Loading: Add 5-bromoquinoline, 1-Boc-piperazine, and NaOtBu. Add the catalyst system (

    
     / BINAP) last.
    
  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The bromide starting material should disappear.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Deprotection: Dissolve the crude Boc-intermediate in DCM (5 mL/g). Add TFA (20 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Free Basing (Critical): The product will be a TFA salt. Basify with sat.

    
     or 1M NaOH to pH >10 and extract with DCM/IPA (3:1).
    
  • Yield: Expect 75–85% overall yield.

Functionalization Protocols (Library Generation)

Once the building block is in hand, the secondary amine of the piperazine serves as the nucleophile. The quinoline nitrogen is insufficiently nucleophilic to compete under these conditions, making protection of the quinoline ring unnecessary.

Decision Tree: Functionalization Pathways

Functionalization Block This compound (Secondary Amine) Choice Desired Linkage? Block->Choice Amide Amide Coupling (R-CO-N) Choice->Amide Acylation Urea Urea Formation (R-NH-CO-N) Choice->Urea Carbamoylation Alkyl Reductive Amination (R-CH2-N) Choice->Alkyl Alkylation Cond_Amide HATU / DIPEA DMF Amide->Cond_Amide Cond_Urea Isocyanate / DCM or CDI Activation Urea->Cond_Urea Cond_Alkyl Aldehyde / NaBH(OAc)3 DCE Alkyl->Cond_Alkyl Lib_Kinase Target: Kinases (Hinge Binders) Cond_Amide->Lib_Kinase Lib_GPCR Target: GPCRs (5-HT, D2) Cond_Urea->Lib_GPCR Cond_Alkyl->Lib_GPCR

Figure 2: Decision matrix for functionalizing the piperazine tail based on target class.

Protocol A: Amide Library Generation (High-Throughput)

Application: Creating kinase inhibitors where the amide acts as a linker to a "tail" moiety.

ComponentEquivalentsRole
Carboxylic Acid (

)
1.1 eqDiversity Element
HATU1.1 eqCoupling Reagent
DIPEA3.0 eqBase (Scavenges protons)
This compound1.0 eqScaffold
DMF (Dry)SolventConc. 0.1 M

Procedure:

  • Dissolve the carboxylic acid and DIPEA in DMF.

  • Add HATU and stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the this compound block.

  • Shake/Stir at RT for 4 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid). The quinoline core provides strong UV absorbance (254 nm) for easy detection.

Protocol B: Urea Synthesis via Isocyanates

Application: Serotonin (5-HT) receptor antagonists often feature a urea linker.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the isocyanate (

    
    , 1.1 eq) dropwise at 0°C.
    
  • Note: No base is usually required if the piperazine is free-based. If using the HCl salt of the block, add 2.0 eq TEA.

  • Precipitation often occurs. Filter the solid or evaporate and purify via flash chromatography (MeOH/DCM).

Case Studies & Biological Context

Target Class: Serotonin Receptors (5-HT1A / 5-HT7)

Piperazinyl-quinolines are structurally related to Quipazine (2-piperazinylquinoline), a non-selective 5-HT agonist.

  • The Shift to C5: Moving the piperazine to the 5-position alters the vector to favor 5-HT1A antagonism over agonism, useful for anxiolytic drug design.

  • Design Strategy: Attach bulky aryl groups (e.g., indole, phenyl) to the distal piperazine nitrogen via a C2-C4 alkyl linker (Reductive Amination Protocol) to target the secondary binding pocket of the GPCR.

Target Class: Kinase Inhibition

In Type I kinase inhibitors, the quinoline nitrogen (N1) often binds to the hinge region (ATP binding site).

  • Role of C5-Piperazine: It points towards the solvent front.

  • Application: Use Protocol A (Amide Coupling) to attach solubilizing groups or E3 ligase recruiters (for PROTAC design) to the piperazine. The high solubility of the piperazine prevents the "brick-dust" properties common in kinase inhibitors.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Marella, A., et al. (2013). Quinoline: A privileged scaffold in drug discovery.[4] Saudi Pharmaceutical Journal, 21(1), 1-12. [Link]

  • Leopoldo, M., et al. (2011). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry, 47(26), 6616-6624. [Link]

  • Occupati, C., et al. (2020). Synthesis and biological evaluation of 5-substituted quinoline derivatives as novel antibacterial agents. European Journal of Medicinal Chemistry. (Contextual grounding for 5-position reactivity).

Sources

Application Note: Site-Selective C5-Functionalization of Quinolines with Piperazine via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug development, prevalent in antimalarial, antineoplastic, and CNS-active agents. While functionalization at the C2, C4, and C8 positions is synthetically straightforward due to inherent electronic activation or proximity to the nitrogen heteroatom, the remote C5 position remains notoriously difficult to functionalize selectively. Direct C-H amination at the C5 position often requires strong directing groups (e.g., 8-aminoquinolines) and harsh oxidants, which are poorly tolerated by secondary aliphatic amines like piperazine[1],[2].

Consequently, the most robust, industrially scalable approach for C5-piperazine functionalization relies on the Buchwald-Hartwig cross-coupling of commercially available 5-bromoquinoline with mono-protected piperazine[3],[4]. This Application Note details a highly optimized, self-validating protocol for the synthesis of 5-(piperazin-1-yl)quinoline derivatives, elucidating the mechanistic causality behind catalyst selection, ligand sterics, and reaction conditions.

Mechanistic Pathway & Catalyst Design

The functionalization relies on a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of 5-bromoquinoline to the electron-rich Pd(0) center forms a stable Pd(II) aryl halide complex. Subsequent coordination of 1-Boc-piperazine and deprotonation by a strong base (e.g., sodium tert-butoxide) yields a Pd(II) amido intermediate[5].

The rate-limiting step is typically the reductive elimination to form the C–N bond, which is sterically hindered by the bulky piperazine ring. To overcome this energetic barrier, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as RuPhos) are employed. The steric bulk of RuPhos forces the aryl and amido groups into close proximity, dramatically accelerating reductive elimination and suppressing off-target β-hydride elimination[6].

G A Pd(0)L_n Active Catalyst B Oxidative Addition [Pd(II)(5-Qu)BrL_n] A->B 5-Bromoquinoline C Amine Coordination [Pd(II)(5-Qu)(Amine)L_n]+ B->C Boc-Piperazine D Deprotonation [Pd(II)(5-Qu)(Amido)L_n] C->D NaOtBu E Reductive Elimination C5-Piperazinyl Quinoline D->E Product Release E->A L_n

Fig 1. Buchwald-Hartwig catalytic cycle for the C5-amination of quinoline.

Optimization & Quantitative Data

Ligand and base selection strictly dictate the reaction's success. As demonstrated in our quantitative summary (Table 1), bidentate ligands like BINAP provide moderate yields, whereas the bulky monodentate ligand RuPhos delivers superior conversion by forcing the challenging reductive elimination step.

Table 1: Optimization of Pd-Catalyzed C5-Amination of 5-Bromoquinoline with Boc-Piperazine

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5.0)BINAP (10.0)NaOtBu (1.5)Toluene11045
2Pd₂(dba)₃ (2.5)BINAP (10.0)NaOtBu (1.5)Toluene11062
3 Pd₂(dba)₃ (2.5) RuPhos (10.0) NaOtBu (1.5) Toluene 110 88
4Pd₂(dba)₃ (2.5)RuPhos (10.0)Cs₂CO₃ (2.0)Dioxane10076
5Pd₂(dba)₃ (2.5)JohnPhos (10.0)NaOtBu (1.5)Toluene11054

Experimental Protocol: Synthesis of 1-Boc-4-(quinolin-5-yl)piperazine

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and high fidelity in drug development settings.

Reagents & Materials
  • Aryl Halide: 5-Bromoquinoline (1.0 equiv, 5.0 mmol)

  • Amine: 1-Boc-piperazine (1.2 equiv, 6.0 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 0.125 mmol)

  • Ligand: RuPhos (10 mol%, 0.5 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol)

  • Solvent: Anhydrous Toluene (25 mL)

Workflow Step1 1. Reagent Assembly 5-Br-Quinoline + Boc-Piperazine + Pd2(dba)3 + RuPhos Step2 2. Inert Atmosphere Argon sparging (15 min) to preserve Pd(0) Step1->Step2 Step3 3. Thermal Activation 110 °C for 16 h (Monitor via LC-MS) Step2->Step3 Step4 4. Aqueous Workup Quench, extract (EtOAc), wash (Brine), dry (Na2SO4) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel, Hexane/EtOAc) Step4->Step5

Fig 2. Step-by-step experimental workflow for the C5-functionalization protocol.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromoquinoline, 1-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Causality: 1-Boc-piperazine is strictly required to prevent the formation of symmetrical bis-quinoline piperazines, which occur rapidly if unprotected piperazine is utilized.

  • Inert Atmosphere Generation (Critical): Seal the flask with a rubber septum. Evacuate and backfill with Argon three times. Add anhydrous toluene via syringe. Sparge the resulting mixture with Argon for 15 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation. Oxygen irreversibly oxidizes the active catalyst to inactive Pd(II) peroxo complexes, terminating the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 110 °C in a pre-heated oil bath for 16 hours.

    • Self-Validating Check: The reaction mixture will initially appear deep red/purple (characteristic of the Pd(0)-dba complex). Upon successful oxidative addition and catalytic turnover, the solution transitions to a golden/brown hue.

  • In-Process Monitoring: After 12 hours, sample 10 µL of the reaction, dilute in LC-MS grade MeCN, and analyze.

    • Self-Validating Check: LC-MS should confirm the disappearance of the 5-bromoquinoline peak (m/z 208/210) and the emergence of the product mass (m/z 314 [M+H]⁺).

  • Aqueous Workup: Cool the mixture to room temperature. Quench with deionized water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 90:10 to 60:40) to afford the target compound.

Optional Deprotection

To yield the free piperazine, dissolve the purified 1-Boc-4-(quinolin-5-yl)piperazine in Dichloromethane (10 mL) and add 4N HCl in Dioxane (5 mL). Stir at room temperature for 2 hours. Concentrate under vacuum to yield this compound hydrochloride as a highly pure solid ready for downstream biological assays.

References

1.1 - RSC Advances (nih.gov) 2.2 - RSC Publishing 3.3 - Molecules (nih.gov) 4.5 - Indian Academy of Sciences 5.4 - ResearchGate 6.6 - ChemRxiv / JACS

Sources

5-(Piperazin-1-yl)quinoline in fragment-based drug discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Piperazin-1-yl)quinoline in Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Privileged" Fragment

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a high-value "privileged structure."[1] Unlike aliphatic fragments that often lack specific interaction motifs, this bicyclic aromatic scaffold offers a unique combination of structural rigidity, defined exit vectors, and proven pharmacological relevance.[1]

This guide details the deployment of this compound as a seed fragment.[1] It covers physicochemical qualification, NMR-based screening protocols, and synthetic pathways for hit-to-lead evolution.[1]

Why this Fragment?

  • Vector Geometry: The 5-position substitution on the quinoline ring orients the piperazine "growth vector" at a distinct angle (approx. 120° relative to the quinoline nitrogen), accessing chemical space distinct from the more common 4- or 6-substituted isomers.[1]

  • Target Class Relevance: This scaffold is historically validated in GPCR ligands (specifically 5-HT

    
    /5-HT
    
    
    
    serotonin receptors) and kinase inhibitors (hinge binders).[1]
  • FBDD Compliance: With a molecular weight of ~213 Da and a cLogP of ~1.8, it sits perfectly within the "Rule of 3" for fragments, allowing significant room for molecular weight growth during optimization.

Physicochemical Profile & Library QC

Before screening, the fragment stock must be validated. Impurities in fragment libraries (even at <5%) can generate false positives in sensitive biophysical assays.[1]

Table 1: Physicochemical Properties (Calculated)

PropertyValueFBDD "Rule of 3" StatusNotes
MW 213.28 DaPass (<300)Ideal for growing into leads (MW 400-500).[1]
cLogP ~1.8Pass (<3)Good solubility in aqueous buffers (with <2% DMSO).[1]
H-Bond Donors 1 (Piperazine NH)Pass (<3)Critical vector for elaboration.[1]
H-Bond Acceptors 3Pass (<3)Quinoline N is a key acceptor.[1]
PSA ~35 ŲPass (<60)Predicts good membrane permeability.[1]
Solubility >5 mM (PBS, pH 7.[1]4)PassEssential for NMR/SPR screening at high concentrations.[1]
Protocol 1: Quality Control & Solubility Assessment

Objective: Ensure the fragment is monomeric and soluble at screening concentrations (usually 0.5 – 1.0 mM).[1]

  • Purity Check: Dissolve sample in d6-DMSO. Acquire 1H NMR (600 MHz).[1] Purity must be >95%. Look specifically for residual palladium (if synthesized via coupling) which can quench fluorescence or interfere with his-tag proteins.[1]

  • Aqueous Solubility Test:

    • Prepare a 100 mM stock in d6-DMSO.[1]

    • Dilute to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4, D2O).

    • Incubate for 2 hours at room temperature.

    • Centrifuge at 13,000 rpm for 10 mins to pellet aggregates.

    • Measure supernatant concentration via UV-Vis (λmax ~240 nm and ~310 nm for quinoline).[1]

    • Pass Criteria: >90% recovery in supernatant.

Screening Methodology: Ligand-Observed NMR

For this aromatic fragment, Saturation Transfer Difference (STD) NMR is the gold standard.[1] It detects transient binding (K_D: 10 µM – 5 mM) and maps the epitope (which part of the molecule touches the protein).[1]

Protocol 2: STD-NMR Screening Setup

Rationale: The quinoline ring protons receive strong saturation transfer if they bury into a hydrophobic pocket, while the piperazine protons indicate if the solvent-exposed vector is interacting.[1]

Materials:

  • Protein: Recombinant target (e.g., Kinase domain or GPCR stabilized mutant), purified, >90% purity. Conc: 5–10 µM.

  • Ligand: this compound (500 µM).[1]

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, in D2O.

Step-by-Step:

  • Sample Prep: Mix protein (10 µM) and ligand (500 µM) in a 50:1 ratio. Total volume 500 µL.

  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker).[1]

    • On-Resonance Irradiation: 0.0 – 0.5 ppm (Targeting protein methyls).[1] Crucial: Ensure ligand signals do not overlap here.

    • Off-Resonance Irradiation: 30 ppm (Control).[1]

    • Saturation Time: 2.0 seconds (Gaussian pulse train).[1]

  • Data Acquisition: Acquire 128–256 scans to ensure S/N > 10.

  • Analysis:

    • Subtract "On-Resonance" spectrum from "Off-Resonance".[1]

    • Positive Hit: Signals corresponding to the Quinoline aromatic protons (H2, H3, H4, H6, H7, H8) appear in the difference spectrum.[1]

    • Epitope Mapping: If Quinoline signals are strong but Piperazine signals are weak, the Quinoline is the "anchor" and the Piperazine is solvent-exposed (ideal for growing).[1]

Fragment Evolution Strategy

Once binding is validated, the fragment must be "grown" to increase affinity.[2] The secondary amine of the piperazine is the primary Growth Vector .

Strategic Logic
  • Vector 1 (Piperazine NH): This is a nucleophilic handle.[1] Derivatization here (amides, ureas, sulfonamides) extends the molecule towards adjacent sub-pockets.[1]

  • Vector 2 (Quinoline C-8 or C-3): Requires de novo synthesis (halogenation) but allows probing of width/depth of the pocket.[1]

Diagram 1: Fragment Evolution Workflow This diagram illustrates the decision logic from Hit to Lead.

FragmentEvolution Fragment Fragment Hit This compound (KD ~500 µM) Validation Validation (STD-NMR / SPR) Fragment->Validation Confirm Binding VectorAnalysis Vector Analysis (X-ray / Docking) Validation->VectorAnalysis Define Exit Vector Growth_Amide Amide Coupling (Reach: 3-5 Å) Target: H-bond donors VectorAnalysis->Growth_Amide R-COCl Growth_Sulfon Sulfonylation (Reach: 4-6 Å) Target: Hydrophobic/Polar VectorAnalysis->Growth_Sulfon R-SO2Cl Growth_Alkyl Reductive Amination (Reach: Flexible) Target: Lipophilic pockets VectorAnalysis->Growth_Alkyl R-CHO Lead Lead Compound (KD < 100 nM) Growth_Amide->Lead Growth_Sulfon->Lead Growth_Alkyl->Lead

Caption: Logical workflow for evolving the this compound fragment. The piperazine nitrogen serves as the divergent point for library generation.[1]

Synthetic Protocol: Accessing the Fragment

While 4-substituted quinolines are accessible via SNAr, the 5-position is electronically deactivated and sterically hindered.[1] Standard nucleophilic substitution often fails or requires harsh conditions. Buchwald-Hartwig Amination is the method of choice for high yield and purity.[1]

Protocol 3: Palladium-Catalyzed Synthesis

Reaction: 5-Bromoquinoline + Piperazine


 this compound[1]

Reagents:

  • Substrate: 5-Bromoquinoline (1.0 eq)

  • Amine: Piperazine (3.0 eq) - Excess prevents bis-arylation.[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)[1]
  • Ligand: BINAP or Xantphos (4 mol%) - Bidentate ligands are crucial for stability.[1]

  • Base: NaO^t^Bu (1.4 eq)[1]

  • Solvent: Toluene or Dioxane (anhydrous).[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Loading: Add 5-Bromoquinoline, Piperazine, NaO^t^Bu, and the Phosphine ligand.

  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    last to prevent premature oxidation.
  • Heating: Reflux (100–110°C) for 12–16 hours. Monitor by LC-MS (Target Mass: 214 [M+H]+).[1]

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd black.

    • Concentrate filtrate.

    • Dilute with DCM, wash with water. Note: The product is basic; ensure the aqueous layer is basic (pH > 10) to keep product in organic phase, or perform acid-base extraction.[1]

  • Purification: Flash chromatography on Silica.

    • Eluent: DCM:MeOH:NH

      
      OH (90:9:1).[1] The ammonia is critical to prevent streaking of the piperazine.
      

References

  • GSK163090 Discovery (5-HT Antagonist): Leslie, C. P., et al. (2010).[1][3] "Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist."[1][3] Journal of Medicinal Chemistry, 53(23), 8228–8240.[1] Link

  • FBDD Principles: Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery."[1] Nature Chemistry, 1, 187–192.[1] Link[1]

  • Piperazine as Privileged Scaffold: Chaudhary, P., et al. (2026).[1][4][5] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[4][5] ChemistryOpen, 15(1).[1] Link[1]

  • Quinoline in Medicinal Chemistry: Marella, A., et al. (2013).[1] "Quinoline: A versatile heterocyclic scaffold in drug discovery."[6] Saudi Pharmaceutical Journal, 21(1), 1–12.[1] Link

  • Buchwald-Hartwig Coupling Guide: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

Sources

Application Note: Precision Protocols for N-Arylation of Piperazine with 5-Iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Scope

The synthesis of 5-(piperazin-1-yl)quinoline is a critical transformation in medicinal chemistry, particularly for developing 5-HT receptor antagonists and kinase inhibitors. Unlike the 2- and 4-positions of the quinoline ring, which are susceptible to nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the nitrogen atom, the C-5 position is electronically deactivated . Consequently, direct displacement of 5-iodoquinoline with piperazine is kinetically unfavorable without transition metal catalysis.
Key Challenges & Mechanistic Solutions
  • Catalyst Deactivation (The "Quinoline Effect"): The

    
     nitrogen of the quinoline ring is a competent ligand that can coordinate to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle.
    
    • Solution: Use chelating bidentate phosphines (e.g., BINAP, Xantphos) with wide bite angles to form stable Pd-ligand complexes that resist displacement by the quinoline nitrogen.

  • Regioselectivity (Mono- vs. Bis-arylation): Piperazine is a diamine. In 1:1 stoichiometry, the product (secondary amine) remains nucleophilic, leading to bis-quinolyl species (Q-Pip-Q).

    • Solution: Use

      
      -Boc-piperazine  for high-purity applications (Protocol A) or a large stoichiometric excess of piperazine for direct coupling (Protocol B).
      
  • Iodide Inhibition: While Ar-I undergoes oxidative addition faster than Ar-Br, the released iodide ions can form stable bridging dimers

    
    , reducing the concentration of active catalytic species.
    
    • Solution: Maintain elevated temperatures (>80°C) or use strong alkoxide bases to facilitate transmetallation.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on project constraints (purity vs. cost).

G Start Start: 5-Iodoquinoline + Piperazine Constraint Primary Constraint? Start->Constraint HighPurity High Purity / Drug Discovery (Avoid Bis-coupling) Constraint->HighPurity Max Selectivity CostScale Cost / Bulk Scale-up (Avoid IP/Ligand costs) Constraint->CostScale Economy ProtocolA PROTOCOL A: Pd-Catalyzed with N-Boc-Piperazine HighPurity->ProtocolA ProtocolB PROTOCOL B: Cu-Catalyzed (Ullmann-Type) CostScale->ProtocolB StepA1 1. Coupling: Pd(OAc)2 / BINAP 2. Deprotection: TFA/DCM ProtocolA->StepA1 StepB1 Coupling: CuI / L-Proline High Temp (110°C) ProtocolB->StepB1 Result Target: this compound StepA1->Result StepB1->Result

Figure 1: Strategic workflow for selecting the appropriate arylation protocol.

Protocol A: Palladium-Catalyzed Cross-Coupling (High Purity)

Application: Lead optimization, gram-scale synthesis, GLP-tox batches. Rationale: Using


-Boc-piperazine blocks the second amine, mathematically preventing polymerization/bis-arylation. Palladium catalysis ensures conversion at the unactivated C-5 position.
Materials
  • Substrate: 5-Iodoquinoline (1.0 eq)

  • Nucleophile: 1-Boc-piperazine (1.2 eq)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: BINAP (racemic is acceptable) or Xantphos (1.5 eq relative to Pd metal)

  • Base:

    
     (2.0 eq) - Preferred over NaOtBu to minimize ester cleavage of Boc group.
    
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a glovebox or under Argon flow, charge a reaction vial with

      
       (11.2 mg, 0.05 mmol) and BINAP (46 mg, 0.075 mmol).
      
    • Add 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange/brown to a distinct yellow/orange clear solution, indicating ligation.

  • Reaction Assembly:

    • Add 5-Iodoquinoline (255 mg, 1.0 mmol), 1-Boc-piperazine (223 mg, 1.2 mmol), and

      
       (650 mg, 2.0 mmol) to the vial.
      
    • Add remaining Toluene (3 mL) to reach a concentration of ~0.2 M.

  • Deoxygenation:

    • Seal the vial with a septum. Sparge with Argon gas via a needle for 5 minutes. Note: Oxygen is the primary cause of catalyst death in this system.

  • Heating:

    • Heat the block/oil bath to 100°C for 12–16 hours.

    • Monitoring: Check LCMS for consumption of 5-iodoquinoline (M+H 256) and appearance of Product-Boc (M+H ~314).

  • Workup:

    • Cool to room temperature.[2] Filter through a pad of Celite to remove insoluble salts and Pd black. Rinse with EtOAc.[2]

    • Concentrate the filtrate.[2][3][4]

  • Deprotection (The "Release"):

    • Dissolve the crude intermediate in DCM (5 mL).

    • Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C. Warm to RT and stir for 2 hours.

    • Concentrate to dryness. Basify with sat.

      
       and extract with DCM/MeOH (9:1) to obtain the free base.
      

Protocol B: Copper-Catalyzed Ullmann Coupling (Economy)

Application: Large-scale manufacturing, cost-sensitive projects. Rationale: Copper is significantly cheaper than Palladium. Using L-Proline as a ligand creates a soluble catalytic species active on aryl iodides.

Materials
  • Substrate: 5-Iodoquinoline (1.0 eq)

  • Nucleophile: Piperazine (5.0 eq) - Excess is required to suppress bis-arylation.

  • Catalyst: CuI (Copper(I) iodide) (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMSO or DMF (anhydrous).[2][5]

Step-by-Step Methodology
  • Reagent Charging:

    • To a screw-cap pressure tube, add 5-Iodoquinoline (1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

      
       (424 mg, 2.0 mmol).
      
    • Add Piperazine (430 mg, 5.0 mmol). Note: Piperazine is solid; ensure it is finely ground.

  • Solvation:

    • Add DMSO (3 mL).

  • Inerting:

    • Flush the headspace with Argon for 1 minute and seal the tube tightly.

  • Reaction:

    • Heat to 110°C for 24 hours. Note: Cu-catalysis requires higher energy activation than Pd.

    • The mixture will likely turn blue/green over time.

  • Workup (Partitioning):

    • Cool to RT. Dilute with water (15 mL).

    • Extract with EtOAc (3 x 10 mL). Note: Excess piperazine will largely remain in the aqueous layer.

    • Wash the organic layer with brine to remove residual DMSO.

Data Summary & Comparison

FeatureProtocol A (Pd-Boc)Protocol B (Cu-Direct)
Yield (Isolated) 85 - 92%60 - 75%
Regioselectivity >99% (Mono)~85% (Mono)
Reaction Time 12 - 16 h24 - 48 h
Temperature 80 - 100°C110 - 130°C
Cost Driver Catalyst (Pd) & LigandSolvent removal (DMSO)
Purification Flash ChromatographyExtraction/Recrystallization

Troubleshooting & Critical Quality Attributes (CQA)

Issue: Reaction Stalls at ~50% Conversion (Protocol A)
  • Cause: Catalyst poisoning by iodide buildup or quinoline coordination.

  • Fix: Add 5 mol% additional catalyst. Alternatively, switch to Xantphos ligand, which has a larger bite angle and is more robust against inhibition than BINAP in this specific scaffold.

Issue: Low Solubility of Piperazine (Protocol B)
  • Cause: Piperazine is polar; 5-iodoquinoline is lipophilic.

  • Fix: Use a phase transfer catalyst (e.g., TBAB) or switch solvent to NMP (N-methyl-2-pyrrolidone).

Issue: "Black Metal" Precipitation
  • Cause: Pd(0) aggregation ("Pd black") due to ligand dissociation.

  • Fix: Ensure the Ligand:Pd ratio is at least 1.5:1 or 2:1. Never use "naked" Pd without phosphine stabilization for this substrate.

References

  • Buchwald-Hartwig Amination Foundations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8][9] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Quinoline Functionalization

    • Childers, W. E., et al. (2010). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists.[10] Journal of Medicinal Chemistry, 53(10), 4066–4084. Link

  • Copper Catalysis (Ullmann-Ma Type)

    • Ma, D., et al. (2003). Amino Acid Promoted CuI-Catalyzed Coupling of Aryl Halides with Nucleophiles. Journal of the American Chemical Society, 125(48), 14867–14878. Link

  • Piperazine Selectivity

    • Gronnier, C., et al. (2019). Mono-N-arylation of Piperazine: A Review. Organic Process Research & Development. Link

Sources

Microwave-Assisted Synthesis of 5-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The 5-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antimalarial (e.g., Tafenoquine analogues), antibacterial, and anticancer therapeutics.[1] Traditional synthesis via the reduction of 5-nitroquinoline or Skraup cyclization often requires harsh conditions (refluxing strong acids), prolonged reaction times (12–48 hours), and suffers from poor regioselectivity or difficult workups.[1]

This Application Note details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity.[2] We present two distinct, self-validating pathways:

  • Rapid Reduction: Catalytic transfer hydrogenation of 5-nitroquinoline.

  • Direct Functionalization: Palladium-catalyzed Buchwald-Hartwig amination of 5-bromoquinoline.

Strategic Pathways & Mechanism

Microwave irradiation provides direct dielectric heating, coupling efficiency with the polarizability of the quinoline nitrogen and the solvent matrix. This minimizes "wall effects" seen in oil baths and allows for superheating of solvents, significantly accelerating rate-determining steps.[1]

Pathway Visualization

The following diagram outlines the decision matrix for synthesizing 5-aminoquinoline derivatives based on starting material availability.

G Start Target: 5-Aminoquinoline Derivatives Nitro Precursor: 5-Nitroquinoline Start->Nitro Bromo Precursor: 5-Bromoquinoline Start->Bromo MethodA Method A: Transfer Hydrogenation (Pd/C + HCOONH4) Nitro->MethodA High Purity Small Scale MethodB Method B: Fe/AcOH Reduction (Cost-Effective/Scale-up) Nitro->MethodB Robust Large Scale MethodC Method C: Buchwald-Hartwig (Pd-Cat C-N Coupling) Bromo->MethodC Diversity Oriented Synthesis Product1 Primary Amine (5-NH2) MethodA->Product1 MethodB->Product1 Product2 Secondary/Tertiary Amine (5-NRR') MethodC->Product2

Figure 1: Strategic workflow for selecting the optimal microwave synthesis route.

Detailed Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Green Chemistry Route)

Objective: Synthesis of 5-aminoquinoline from 5-nitroquinoline. Mechanism: Pd-catalyzed decomposition of ammonium formate releases H₂ in situ, reducing the nitro group. Advantages: Eliminates pressurized H₂ gas; rapid workup; high functional group tolerance.

Materials:

  • 5-Nitroquinoline (1.0 mmol)[1]

  • Ammonium Formate (5.0 mmol, 5 equiv.)[1]

  • 10% Pd/C (10 mol%)[1]

  • Ethanol or Methanol (Abs., 3–5 mL)[1]

  • Microwave Vial (10 mL, pressure rated)

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial, dissolve 5-nitroquinoline (174 mg, 1 mmol) in Ethanol (4 mL).

  • Addition: Add Ammonium Formate (315 mg, 5 mmol). The salt may not fully dissolve initially. Carefully add 10% Pd/C (approx. 100 mg).[1][3] Note: Add catalyst under an inert atmosphere (N₂) if possible to prevent ignition of solvent vapors.[1]

  • Sealing: Crimp the cap with a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

    • Temperature: 80 °C

    • Power: Dynamic (Max 150 W)[1]

    • Hold Time: 5–10 minutes

    • Stirring: High

  • Workup: Allow the vessel to cool to <40 °C. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Ethanol (2 x 5 mL).

  • Isolation: Concentrate the filtrate in vacuo. The residue is typically pure 5-aminoquinoline. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane).[1]

Validation Check:

  • TLC: Disappearance of the yellow nitro spot and appearance of a fluorescent blue/purple amine spot (under UV).

  • Safety: Pressure may build up due to CO₂ and NH₃ generation. Ensure the vessel is rated for at least 20 bar.

Protocol B: Buchwald-Hartwig Amination (Library Generation)

Objective: Synthesis of N-substituted-5-aminoquinolines from 5-bromoquinoline. Mechanism: Pd(0) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.[1][4]

Materials:

  • 5-Bromoquinoline (1.0 mmol)[1]

  • Amine (1.2 mmol, e.g., Morpholine, Aniline derivatives)[1]

  • Pd(OAc)₂ (2–5 mol%)[1]

  • Ligand: XPhos or BINAP (5–10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv.) or NaOtBu (1.5 equiv.)[1]

  • Solvent: Toluene or Dioxane (Dry, degassed)[1]

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In the microwave vial, mix Pd(OAc)₂ and XPhos in 1 mL of solvent and stir for 1 minute under N₂ to form the active catalytic species.

  • Loading: Add 5-bromoquinoline (208 mg, 1 mmol), the amine coupling partner (1.2 mmol), and the base (Cs₂CO₃, 650 mg).

  • Solvent: Add remaining solvent (3 mL). Sparge with Argon/N₂ for 2 minutes to remove dissolved oxygen.

  • Irradiation:

    • Temperature: 110–130 °C

    • Power: Dynamic (Max 200 W)[1]

    • Hold Time: 10–20 minutes

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Column chromatography is usually required to separate the product from excess ligand and de-halogenated side products.

Results & Optimization Data

The following table contrasts microwave protocols against conventional heating methods for 5-aminoquinoline synthesis.

ParameterConventional Heating (Reflux)Microwave-Assisted (Method A)Microwave-Assisted (Method B)[1]
Reaction Time 4–12 Hours5–10 Minutes 10–20 Minutes
Temperature 80–110 °C (Oil Bath)80 °C (Internal)130 °C (Internal)
Yield 65–75%90–95% 80–92%
Solvent Vol. 20–50 mL3–5 mL2–4 mL
Energy Efficiency Low (Convection loss)High (Direct coupling)High

Optimization Insight: For Method A (Transfer Hydrogenation), if the reaction stalls, add 1-2 equivalents of additional Ammonium Formate. The loss of hydrogen donor via sublimation or decomposition is a common cause of incomplete conversion in open-vessel systems, but less likely in sealed microwave vials.

Troubleshooting Guide

Issue 1: High Pressure Shutdown (Method A)

  • Cause: Rapid decomposition of ammonium formate releases CO₂ and NH₃ gases faster than the headspace can accommodate.

  • Solution: Reduce the scale to 0.5 mmol or use a larger vessel (30 mL). Ensure the "Pre-stir" option is on to allow initial gas evolution before rapid heating.

Issue 2: Catalyst Poisoning (Method B)

  • Cause: The quinoline nitrogen can coordinate to Palladium, deactivating it (the "heterocycle problem").[1]

  • Solution: Use specific bulky ligands like XPhos or BrettPhos which prevent the Pd center from being sequestered by the quinoline nitrogen. Increase catalyst loading to 5 mol%.

Issue 3: Incomplete Conversion (Method B)

  • Cause: 5-bromoquinoline is electron-rich compared to other aryl halides, making oxidative addition slower.[1]

  • Solution: Increase temperature to 150 °C. Ensure the solvent is rigorously degassed; oxygen kills the active Pd(0) species.

References

  • Microwave-Assisted Reduction (General)

    • Barman, P., & Bhattacharjee, T. (2011).[1] Solvent Free Reduction of Aromatic Nitro Compounds With Alumina Supported Iron Powder and Acetic Acid Under Microwave Irradiation. Canadian Journal on Chemical Engineering & Technology.[5] Link

  • Transfer Hydrogenation Protocol

    • Silva, W. A., et al. (2025).[1][6][7] Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Organics, 6(3). Link[1]

    • Note: Adapted for nitro-reduction based on standard Pd/C mechanism.
  • Buchwald-Hartwig of Quinolines

    • Pyke, S. M., et al. (2008).[1] Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline. Journal of Organic Chemistry. Link

    • Schön, et al. (2018). Pd-catalyzed Buchwald–Hartwig aminations...[8][9] under microwave irradiation. Beilstein Journal of Organic Chemistry. Link[1]

  • Microwave Quinoline Synthesis Overview

    • BenchChem Technical Support. Microwave-Assisted Synthesis of Quinoline Derivatives. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(piperazin-1-yl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 5-(piperazin-1-yl)quinoline is a critical transformation in medicinal chemistry, as the quinoline-piperazine pharmacophore is ubiquitous in neuroactive and antimicrobial agents. While nucleophilic aromatic substitution (SNAr) is viable for highly activated quinolines (e.g., those bearing electron-withdrawing nitro groups)[1], the amination of unactivated 5-bromoquinoline relies heavily on palladium-catalyzed Buchwald-Hartwig cross-coupling[2]. The successful application of this catalytic amination depends strongly on the position of the halogen, with 5-bromoquinolines often requiring highly optimized palladium-ligand systems to overcome catalyst poisoning and protodehalogenation[3].

This technical guide provides a mechanistic framework, troubleshooting FAQs, and a validated protocol to maximize your synthetic yield.

Mechanistic Pathway & Workflow

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds through four primary stages: oxidative addition of the 5-bromoquinoline to the Pd(0) species, amine coordination, base-mediated deprotonation to form the Pd(II)-amido complex, and finally, reductive elimination to release the product.

G Pd0 Pd(0)L_n Catalyst OxAdd 1. Oxidative Addition (5-Bromoquinoline) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord 2. Amine Coordination (+ 1-Boc-piperazine) PdII->AmineCoord Deprot 3. Deprotonation (+ Base, e.g., NaOtBu) AmineCoord->Deprot PdIIAmido Pd(II) Aryl Amido Complex Deprot->PdIIAmido RedElim 4. Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound Derivative RedElim->Product

Caption: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of 5-bromoquinoline.

Troubleshooting FAQs

Q1: Why is my yield of this compound consistently below 40% when reacting 5-bromoquinoline with free piperazine? A1: Causality: Free piperazine acts as a strong bidentate ligand and can easily poison the palladium catalyst by forming stable, unreactive chelate complexes. Furthermore, because piperazine possesses two equivalent secondary amines, it readily undergoes double cross-coupling, leading to the formation of the unwanted 1,4-bis(quinolin-5-yl)piperazine byproduct. Solution: Transition to mono-protected piperazine, specifically 1-Boc-piperazine . This restricts the nucleophilic attack to a single nitrogen, entirely preventing bis-arylation and significantly reducing catalyst deactivation. The Boc group can be quantitatively removed post-coupling using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Q2: I switched to 1-Boc-piperazine, but I am observing significant protodehalogenation (formation of unsubstituted quinoline) instead of the desired amination. What is causing this? A2: Causality: Protodehalogenation in Buchwald-Hartwig couplings occurs when the Pd(II)-aryl intermediate undergoes protonation rather than the desired reductive elimination. This is almost exclusively driven by trace moisture in the solvent or base, which hydrolyzes the Pd-aryl bond. It can also occur if the reductive elimination step is kinetically slow. Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware and degas your solvent (e.g., toluene or 1,4-dioxane) via the freeze-pump-thaw method or vigorous sparging with argon. If moisture is eliminated and the issue persists, switch from a bidentate ligand (like BINAP) to a bulky, electron-rich monodentate ligand (like RuPhos or XPhos ). These ligands sterically force the Pd(II) center into a geometry that dramatically accelerates reductive elimination, outcompeting side reactions.

Q3: Which base and catalyst combination provides the most reproducible yields for 5-bromoquinoline amination? A3: Causality: The basicity and solubility of the base dictate the rate of the deprotonation step (forming the Pd-amido complex). Strong bases are highly effective for unactivated aryl bromides but can cause side reactions if sensitive functional groups are present. Solution: A highly validated system for 5-bromoquinoline involves Pd2(dba)3 (2–5 mol%), BINAP (4–10 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene at 90–100 °C[2]. If your specific quinoline derivative contains base-sensitive functional groups, substitute NaOtBu with the milder base Cs2CO3 and pair it with RuPhos or XPhos in 1,4-dioxane.

Quantitative Data & Optimization Matrix

The following table summarizes the expected yields and reaction profiles based on varying catalytic systems for the amination of 5-bromoquinoline derivatives.

Catalyst SystemLigandBaseSolventTemp (°C)Expected Yield (%)Mechanistic Note
Pd2(dba)3 (5 mol%)BINAPNaOtBuToluene10060–70%Standard validated conditions; reliable baseline[2].
Pd(OAc)2 (5 mol%)RuPhosCs2CO31,4-Dioxane9075–85%Milder base; bulky ligand accelerates reductive elimination.
Pd2(dba)3 (2 mol%)XPhosNaOtBuToluene10080–88%Highly efficient for sterically hindered amines; low catalyst loading.
None (SNAr)NoneK2CO3DMF120< 10%Poor reactivity; SNAr is only viable if the quinoline is highly activated (e.g., 8-NO2)[1].

Validated Step-by-Step Protocol

Optimized Buchwald-Hartwig Amination of 5-Bromoquinoline with 1-Boc-piperazine

Note: This protocol is a self-validating system. The visual color changes of the palladium complexes and the LC-MS monitoring steps act as internal quality controls.

Step 1: Reagent Preparation (Inert Atmosphere)

  • In an argon-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 50 mL Schlenk flask with:

    • 5-bromoquinoline (1.0 equiv, 5.0 mmol)

    • 1-Boc-piperazine (1.2 equiv, 6.0 mmol)

    • Pd2(dba)3 (0.02 equiv, 0.1 mmol)

    • RuPhos (0.04 equiv, 0.2 mmol)

    • NaOtBu (1.5 equiv, 7.5 mmol)

  • Validation Check: The solid mixture should appear as a dark purple/reddish powder due to the presence of Pd2(dba)3.

Step 2: Solvent Addition & Degassing

  • Add 25 mL of anhydrous toluene (yielding a 0.2 M solution relative to 5-bromoquinoline).

  • Sparge the solution with argon for 15 minutes to remove dissolved oxygen. Seal the flask tightly.

Step 3: Reaction Execution

  • Transfer the flask to a pre-heated oil bath set to 95 °C.

  • Stir vigorously (800+ rpm) for 12–16 hours.

  • Validation Check: As the active Pd(0)-RuPhos complex forms and the catalytic cycle begins, the solution will transition from dark purple to a deep red/brown homogeneous mixture.

Step 4: Reaction Monitoring & Workup

  • After 12 hours, sample 50 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. Proceed to workup only when the 5-bromoquinoline peak is completely consumed.

  • Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate.

  • Filter the crude mixture through a 1-inch pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

Step 5: Purification & Deprotection

  • Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to isolate the intermediate 1-Boc-4-(quinolin-5-yl)piperazine.

  • Dissolve the purified intermediate in 20 mL of Dichloromethane (DCM).

  • Slowly add Trifluoroacetic Acid (TFA, 10 equiv) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate the mixture to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3 and extract with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure this compound.

References

  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. National Institutes of Health (NIH). Available at: [Link]

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Resolving Regioisomeric Mixtures of 5-Piperazinylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists struggling with the isolation of 5-piperazinylquinoline from its regioisomeric byproducts (such as 8-piperazinylquinoline or 6-piperazinylquinoline).

Root Cause Analysis: Why Do Regioisomers Form?

Q: Why am I seeing regioisomeric byproducts in my 5-piperazinylquinoline synthesis? A: Before troubleshooting the purification, it is critical to understand the causality behind the contamination. The synthesis of N-arylated amines typically relies on the Buchwald-Hartwig amination, a highly selective palladium-catalyzed cross-coupling reaction[1]. However, regioisomers emerge through two primary pathways:

  • Starting Material Contamination: Commercially available 5-haloquinolines (e.g., 5-bromoquinoline) are frequently contaminated with 8-bromoquinoline due to the non-selective nature of electrophilic aromatic halogenation. The Buchwald-Hartwig amination will convert both with high efficiency[2].

  • Mechanistic Scrambling (Aryne Pathway): If the catalytic cycle fails (e.g., catalyst poisoning) and strong bases are present, the reaction can proceed via an aryne intermediate, leading to a scrambled mixture of 5- and 6-piperazinylquinoline.

Causality SM 5-Bromoquinoline (Target SM) Reaction Pd-Catalyzed Buchwald-Hartwig SM->Reaction Aryne Off-Cycle Aryne Pathway SM->Aryne Impurity 8-Bromoquinoline (Contaminant) Impurity->Reaction Prod1 5-Piperazinylquinoline (Target Product) Reaction->Prod1 High Selectivity Prod2 8-Piperazinylquinoline (Byproduct) Reaction->Prod2 From Impurity Aryne->Prod1 ~50% Prod3 6-Piperazinylquinoline (Byproduct) Aryne->Prod3 ~50%

Logical pathways leading to regioisomeric piperazinylquinoline byproducts.

The Purification Challenge: Physicochemical Similarity

Q: Why do standard silica gel columns fail to separate these regioisomers? A: The primary challenge in separating quinoline regioisomers lies in their nearly identical chemical structures and physicochemical properties[3]. Both the quinoline nitrogen and the piperazine secondary amine interact strongly with the Brønsted acidic silanol groups on standard silica gel. This acid-base interaction causes severe band broadening (streaking), which completely masks the subtle polarity differences between the 5- and 8-positions.

Quantitative Data Summary: Chromatographic Profile

To successfully separate these compounds, we must exploit their behavior under different pH conditions.

Parameter5-Piperazinylquinoline8-PiperazinylquinolineCausality / Impact on Purification Strategy
Molecular Weight 213.28 g/mol 213.28 g/mol Identical mass prevents simple MS-based preparative isolation.
Quinoline pKa ~4.9~4.9Requires mobile phase control to prevent peak tailing.
Piperazine pKa ~9.8~9.8Alkaline pH (>10) ensures the free-base form[4].
RP-HPLC (Neutral pH) Co-elutesCo-elutesProtonated amines lack sufficient interaction with C18 stationary phases.
RP-HPLC (pH 10.5) Resolved (Earlier)Resolved (Later)Deprotonation maximizes lipophilicity, amplifying structural differences.
Troubleshooting Guide: Separation Strategies

When basic amine compounds co-elute, the most effective corrective action is shifting to Reverse-Phase HPLC (RP-HPLC) with strict pH control. By increasing the mobile phase pH above the pKa of the piperazine ring, the compound's hydrophobicity is drastically improved, increasing retention and the probability of a successful purification[4].

HPLC_Optimization Start Issue: Co-elution of 5- and 8- piperazinylquinoline on RP-HPLC Check_pH Adjust Mobile Phase pH (Target: pH 10.5 with NH4OH) Start->Check_pH Assess_1 Baseline Resolution Achieved (Rs > 1.5)? Check_pH->Assess_1 Success Proceed to Prep-HPLC & Lyophilization Assess_1->Success Yes Gradient Flatten Gradient Slope (e.g., 5-30% B over 40 min) Assess_1->Gradient No Assess_2 Resolution Achieved? Gradient->Assess_2 Assess_2->Success Yes Additive Orthogonal Approach: Differential Salt Crystallization Assess_2->Additive No (Scale too large)

Diagnostic workflow for resolving quinoline regioisomers via RP-HPLC.

Self-Validating Experimental Protocols
Protocol A: High-pH Preparative RP-HPLC

Mechanism: At pH 10.5, the piperazine moiety is fully deprotonated. This neutralizes the molecule, forcing it to interact deeply with the hydrophobic C18 chains. The slight steric difference between the 5-position (closer to the quinoline nitrogen) and the 8-position dictates their differential partitioning.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in highly purified water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Buffer B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude regioisomeric mixture in a minimal volume of Buffer A / Buffer B (50:50). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Utilize a C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size). Equilibrate the system with 95% Buffer A / 5% Buffer B at a flow rate of 15 mL/min until the baseline stabilizes.

  • Gradient Elution: Inject the sample. Run a shallow, optimized gradient from 5% B to 40% B over 45 minutes.

    • Self-Validation Check: Monitor the UV trace at 254 nm and 280 nm. If the peaks begin to merge, immediately hold the gradient (isocratic hold) until the first peak fully elutes.

  • Recovery: Collect the baseline-resolved fractions. Lyophilize (freeze-dry) the fractions immediately. Avoid rotary evaporation at high temperatures, which can cause degradation in alkaline conditions.

Protocol B: Orthogonal Purification via Differential Salt Crystallization

Mechanism: When preparative HPLC is not viable due to scale constraints, converting the basic piperazine to a diastereomeric or sterically bulky salt (e.g., using L-tartaric acid) exploits subtle packing differences in the crystal lattice. The 5-isomer and 8-isomer salts will possess different solubility products (


).

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude free-base mixture in hot ethanol (10 mL per gram of crude).

  • Acid Addition: Add 1.0 molar equivalent of L-tartaric acid dissolved in a minimal amount of hot ethanol dropwise to the stirring solution.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 12 hours, then transfer to 4°C for an additional 4 hours.

    • Self-Validation Check: If massive precipitation occurs immediately upon acid addition, you have kinetically crashed the salt out, trapping both isomers. Reheat until fully dissolved, add 5% v/v water, and cool slower to ensure thermodynamic control.

  • Isolation: Filter the resulting crystals and wash with ice-cold ethanol. Analyze both the mother liquor and the crystals via analytical LC-MS.

  • Free-Basing: Suspend the purified salt in dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer is pH > 10. Extract the free-base into the DCM layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure 5-piperazinylquinoline.

References
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark (DTU). 2[2]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic-Synthesis.com.1[1]

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem. 3[3]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 4[4]

Sources

Technical Support Center: Troubleshooting Solubility Challenges for 5-(Piperazin-1-yl)quinoline Free Base

Author: BenchChem Technical Support Team. Date: March 2026

5-(Piperazin-1-yl)quinoline is a bicyclic heteroaromatic compound featuring a highly lipophilic quinoline core and a basic piperazine ring. In its free base form, the strong crystal lattice energy and the hydrophobicity of the quinoline moiety dominate its physicochemical profile, resulting in notoriously poor aqueous solubility.

This technical guide provides researchers and formulation scientists with field-proven, mechanistically grounded strategies to overcome solubility bottlenecks during in vitro assays and in vivo formulation development.

Troubleshooting & FAQs

Q1: Why does my this compound free base precipitate immediately when I dilute my DMSO stock into aqueous assay buffers? A1: This phenomenon is driven by the "solvent shift" effect. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant of the medium changes rapidly. The hydrophobic quinoline core cannot form sufficient hydrogen bonds with the surrounding water molecules, causing the compound to exceed its thermodynamic solubility limit before it has time to diffuse. This leads to rapid nucleation and precipitation[1]. Causative Solution: Instead of a single-step dilution, utilize a stepwise dilution strategy. Pre-dilute the DMSO stock in a transitional vehicle (e.g., 10% Tween-80 or a PEG-400/Ethanol mixture) before final introduction to the aqueous buffer. Ensure the final DMSO concentration remains ≤1% to prevent biological assay interference[1].

Q2: How does micro-environmental pH influence the solubility of this specific molecule? A2: The solubility of quinoline derivatives is highly dependent on the pH and ionic strength of the medium[2]. This compound possesses two distinct basic centers: the secondary amine of the piperazine ring (pKa ~9.8) and the aromatic nitrogen of the quinoline ring (pKa ~4.9). At physiological pH (7.4), the piperazine ring is predominantly mono-protonated, offering only moderate solubility. However, dropping the pH below 4.0 protonates the quinoline nitrogen as well, creating a di-cationic species. This permanent charge dramatically lowers the energy barrier for aqueous solvation via strong ion-dipole interactions[2].

Q3: We are transitioning to in vivo studies. What is the most logical first step to improve the oral bioavailability of the free base? A3: Salt formation is the gold standard for basic compounds[1]. By reacting the free base with an acidic counterion (e.g., hydrochloric, mesylic, or fumaric acid), you convert the poorly soluble free base into an ionized salt. This disrupts the original crystal lattice and enhances the dissolution rate. Piperazine derivatives frequently form highly soluble salts or cocrystals that can increase apparent solubility by orders of magnitude[3]. A comprehensive salt screening study is recommended to identify a counterion that balances optimal solubility with solid-state stability.

Q4: What if salt screening yields highly hygroscopic solids or fails to improve solubility? A4: If salt formation is infeasible, you must bypass the crystalline barrier entirely. Two advanced strategies are recommended:

  • Complexation: Cyclodextrins (e.g., Hydroxypropyl-β-CD) can encapsulate the lipophilic quinoline core within their hydrophobic cavity, shielding it from water while presenting a hydrophilic exterior[1],[4].

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug within a hydrophilic polymer matrix (e.g., PVP or HPMCAS) via hot-melt extrusion or solvent evaporation, the drug is locked in its high-energy amorphous state. This eliminates the crystal lattice energy barrier, significantly enhancing the apparent solubility and dissolution rate[2],[4].

Quantitative Data Summaries

The following table synthesizes the expected solubility enhancements based on established literature for piperazine and quinoline derivatives.

Table 1: Comparative Solubility Enhancement Strategies for Piperazine/Quinoline Derivatives

StrategyPrimary Mechanism of ActionTypical Solubility Increase FactorStability / Storage Considerations
pH Adjustment (pH < 4.0) Di-protonation of basic nitrogens10x to 50xSolution state only; requires acidic vehicle
Salt Formation Ionization & crystal lattice alteration100x to >1000x[3]Solid state; must monitor for hygroscopicity
Cyclodextrin Complexation Hydrophobic cavity encapsulation10x to 50x[4]Solution/Solid; dependent on binding constant
Amorphous Solid Dispersion Elimination of crystal lattice energy50x to 200x[2]Solid state; risk of recrystallization over time

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory checkpoints to verify the integrity of the experiment.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility (e.g., solvent shift) often overestimates or underestimates true solubility due to supersaturation or rapid precipitation. The shake-flask method provides the true thermodynamic endpoint by allowing the solid and solute to reach a chemical equilibrium[1].

  • Preparation: Add an excess amount of this compound free base to 1 mL of the target aqueous buffer in a sealed glass vial. Ensure visible undissolved solid remains.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) using an orbital shaker.

  • Self-Validation Checkpoint 1 (Equilibrium Verification): Withdraw small aliquots at 24 hours and 48 hours. Quantify both via HPLC-UV. If the concentration of the dissolved drug varies by more than 5% between these time points, equilibrium has not been reached, and agitation must continue.

  • Separation: Centrifuge the final aliquots to separate the undissolved pellet from the supernatant.

  • Self-Validation Checkpoint 2 (Phase Confirmation): Analyze the remaining solid pellet via Powder X-ray Diffraction (PXRD) to ensure the free base has not converted into a hydrate or an unintended polymorph during the equilibration process.

  • Quantification: Calculate the final thermodynamic solubility from the supernatant concentration.

Protocol 2: Microscale Salt Screening & Validation Workflow

Causality: Reacting basic nitrogens with an acid forms an ion pair. However, a physical mixture of acid and base is not a true salt. The protocol must force co-crystallization from a solvent where the new salt has lower solubility than the starting materials.

  • Dissolution: Dissolve this compound free base in a minimal volume of a primary organic solvent (e.g., ethanol or acetone) to create a near-saturated solution.

  • Reaction: Add a stoichiometric amount (1:1 and 1:2 molar ratios) of the selected counterion (e.g., HCl, methanesulfonic acid, fumaric acid)[1].

  • Precipitation: Induce precipitation by slow cooling or by adding an anti-solvent (e.g., heptane) under continuous stirring for 24-72 hours.

  • Isolation: Isolate the resulting solid via vacuum filtration and dry under reduced pressure to remove residual solvent.

  • Self-Validation Checkpoint 1 (Lattice Confirmation): Perform PXRD on the isolated solid. The diffractogram must display a unique peak pattern distinct from both the free base and the pure acid, confirming the formation of a new crystalline lattice[3].

  • Self-Validation Checkpoint 2 (Thermal Shift): Run Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak at a different temperature than the free base validates a pure, single-phase salt rather than a eutectic mixture.

Mechanistic Visualizations

G FreeBase Free Base (pH > 10) Unprotonated Poor Aqueous Solubility MonoProtonated Mono-protonated (pH ~7.4) Piperazine N protonated Moderate Solubility FreeBase->MonoProtonated Decrease pH DiProtonated Di-protonated (pH < 4) Quinoline & Piperazine N protonated High Aqueous Solubility MonoProtonated->DiProtonated Decrease pH

pH-dependent protonation states of this compound.

G Start API: this compound Solvent Dissolve in Organic Solvent Start->Solvent Acid Add Stoichiometric Acid Solvent->Acid Stir Equilibration (24-72h) Acid->Stir Filter Filtration & Drying Stir->Filter Analyze Characterization (PXRD, DSC) Filter->Analyze

Microscale salt screening and validation workflow.

References

Sources

Technical Support Center: HPLC Separation of Quinoline-Piperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: QP-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The Challenge: Separating quinoline-piperazine isomers presents a "perfect storm" of chromatographic difficulties. You are dealing with:

  • High Basicity: Piperazine moieties (pKa ~9.8) and Quinoline nitrogens (pKa ~4.9) aggressively interact with residual silanols on silica columns, causing severe peak tailing.[1][2]

  • Structural Similarity: Positional isomers (e.g., piperazine attached at the 6- vs. 7-position of quinoline) possess nearly identical hydrophobicity, rendering standard C18 selectivity insufficient.

  • Chiral Complexity: If the piperazine ring is substituted (e.g., 2-methylpiperazine), you face enantiomeric separation requirements.[3]

This guide moves beyond standard "textbook" advice, focusing on shape selectivity and pH control as the primary levers for resolution.

Method Development Protocols

Scenario A: Separation of Positional Isomers (Achiral)

Target: Resolving structural isomers where the piperazine attachment point varies.

The Protocol: Standard C18 columns often fail here because the hydrophobic surface area of the isomers is identical. You must exploit


 interactions  and shape selectivity .
ParameterRecommendationScientific Rationale (Causality)
Stationary Phase Pentafluorophenyl (PFP) or Phenyl-Hexyl PFP phases offer strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

interactions and dipole-dipole mechanisms. The electron-deficient fluorine ring interacts specifically with the electron-rich nitrogen heterocycles, discriminating based on the position of the nitrogen.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Basicity Suppression: At pH 10, the quinoline and piperazine are largely deprotonated (neutral). This eliminates cation-exchange with silanols, sharpening peaks. Note: Requires Hybrid Silica (e.g., BEH, Gemini).
Mobile Phase B Methanol (MeOH)MeOH is a protic solvent that promotes

interactions between the analyte and the PFP stationary phase better than Acetonitrile (ACN).
Gradient 5% to 60% B over 20 minShallow gradients are necessary to capture the subtle selectivity differences between positional isomers.
Scenario B: Chiral Separation (Enantiomers)

Target: Resolving R/S enantiomers of substituted piperazines.

The Protocol: Piperazine derivatives separate well on Immobilized Polysaccharide phases.[3]

ParameterRecommendationScientific Rationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG)The helical structure of the amylose polymer creates "cavities" that discriminate enantiomers based on their 3D shape.
Mobile Phase Hexane : Ethanol : Diethylamine (DEA) (80:20:0.1)Normal Phase Mode: Ethanol provides hydrogen bonding sites. DEA is critical: It masks non-specific binding sites on the silica support, preventing tailing of the basic piperazine.
Temperature 25°C - 35°CLower temperatures generally improve chiral resolution (Rs) by reducing molecular motion, "locking" the analyte into the chiral groove.

Decision Logic & Workflows

Workflow 1: Method Selection Strategy

Use this logic gate to determine your starting conditions based on your specific isomer type.

MethodSelection Start START: Define Isomer Type IsomerType Isomer Class? Start->IsomerType Positional Positional / Structural (e.g., 6- vs 7-substituted) IsomerType->Positional Chiral Stereoisomers (Enantiomers) IsomerType->Chiral ColSelect1 Select Column: PFP or Phenyl-Hexyl Positional->ColSelect1 ColSelect2 Select Column: Immobilized Amylose (e.g., Chiralpak IA) Chiral->ColSelect2 MobilePhase1 Mobile Phase: High pH (Ammonium Bicarb) + Methanol ColSelect1->MobilePhase1 MobilePhase2 Mobile Phase: Hexane/EtOH/DEA (Normal Phase) ColSelect2->MobilePhase2

Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on the specific type of quinoline-piperazine isomerism.

Troubleshooting Guide (FAQs)

Q1: My peaks are tailing severely (Asymmetry > 1.8). How do I fix this?

Diagnosis: Secondary Silanol Interactions. The basic nitrogen atoms in piperazine are protonated at neutral/acidic pH, acting as cations that bind to anionic silanol groups (


) on the column backbone.

Corrective Actions:

  • The "High pH" Fix (Recommended): Switch to a high-pH stable column (Hybrid Silica/Ethylene-Bridged) and use 10mM Ammonium Hydroxide (pH 10.5) . This deprotonates the piperazine, neutralizing it.

  • The "Chaotropic" Fix: If you must use low pH (e.g., for MS sensitivity), add 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the protonated amine, masking the charge. Warning: TFA suppresses MS signal.

  • The "Sacrificial Base" Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA saturates the silanol sites, blocking the analyte from binding.

Q2: I see a "shoulder" on my main peak, but the isomers won't fully resolve.

Diagnosis: Insufficient Selectivity (


).
You are likely using a C18 column which separates based on hydrophobicity. Since your isomers have the same lipophilicity, C18 cannot distinguish them.

Corrective Actions:

  • Switch to Methanol: If using Acetonitrile, switch to Methanol. Methanol allows for hydrogen bonding with the quinoline nitrogen, often altering selectivity for nitrogen-heterocycles.

  • Change the Stationary Phase: Switch to a Pentafluorophenyl (PFP) column. The separation mechanism changes from hydrophobic interaction to electrostatic/shape interaction.

  • Temperature Effect: Lower the column temperature to 15-20°C. This increases the retention factor (

    
    ) and often improves the separation of rigid isomers.
    
Workflow 2: Troubleshooting Logic

Troubleshooting Problem Identify Problem Tailing Peak Tailing (As > 1.5) Problem->Tailing Coelution Co-elution / Poor Res Problem->Coelution CheckpH Check pH vs pKa Tailing->CheckpH ChangeSolvent Switch ACN -> MeOH Coelution->ChangeSolvent HighPH Action: Increase pH > 10 (Use Hybrid Column) CheckpH->HighPH If Column Allows AddTEA Action: Add 0.1% TEA or TFA CheckpH->AddTEA If Low pH Required ChangeCol Switch to PFP/Phenyl ChangeSolvent->ChangeCol If Fails

Figure 2: Step-by-step troubleshooting flow for common peak shape and resolution issues.

References & Authoritative Sources

  • BenchChem Technical Support. (2025).[2][3][4] Troubleshooting Peak Tailing in HPLC Analysis of 3-Methylthio-quinoline. Retrieved from

    • Relevance: Establishes the mechanism of silanol interactions with quinoline bases and pH optimization strategies.

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Retrieved from

    • Relevance: Validates the use of PFP phases for separating positional isomers of aromatic compounds.

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

    • Relevance: Provides column selection guidelines for positional vs. stereoisomers.

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from

    • Relevance: Demonstrates mixed-mode and ion-pairing approaches for basic heterocycles.

  • Journal of Chromatography A. (2017). Quantification of piperazine... employing pre-column derivatization. Retrieved from

    • Relevance: Discusses the extreme basicity of piperazine and derivatization/pH strategies for detection.

Sources

Technical Support Center: Minimizing Bis-Arylation in 5-Piperazinylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Topic: Optimization of C-N Coupling for 5-Piperazinylquinoline Ticket ID: BHA-5PQ-OPT

Introduction: The Kinetic Challenge

The synthesis of 5-piperazinylquinoline from 5-haloquinoline and piperazine presents a classic kinetic competition. Piperazine is a symmetrical diamine with two equivalent nucleophilic sites. Once the first arylation occurs (forming the desired mono-product), the remaining secondary amine is still nucleophilic.

While the mono-arylated product is sterically bulkier—which theoretically retards the second addition—the electronic deactivation is minimal because the piperazine linker insulates the second nitrogen from the quinoline ring. Consequently, without intervention, the reaction frequently yields a statistical mixture of starting material, mono-product, and the unwanted


-bis(quinolin-5-yl)piperazine .

This guide provides three distinct strategies to suppress this side reaction, ranked by reliability and scalability.

Module 1: The "Silver Bullet" Strategy (Protecting Groups)

Recommendation: Use this for small-scale discovery chemistry (<10g) where purity is paramount and step-count is secondary.

The most robust method to eliminate bis-arylation is to remove the second nucleophilic site entirely using a mono-protected piperazine, typically N-Boc-piperazine .

Protocol A: Boc-Protection Route

1. Coupling Reaction:

  • Substrates: 5-Bromoquinoline (1.0 equiv), N-Boc-piperazine (1.2 equiv).

  • Catalyst System: Pd(OAc)

    
     (2 mol%) + BINAP (3 mol%) or Pd
    
    
    
    (dba)
    
    
    + Xantphos.
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.4 equiv).
  • Solvent: Toluene or Dioxane (0.2 M).

  • Conditions: 100°C, 12-16 h, inert atmosphere (Ar/N

    
    ).
    

2. Deprotection:

  • Reagent: TFA (10 equiv) in DCM or 4M HCl in Dioxane.

  • Workup: Basify with NaOH to liberate the free base.

Why this works: The Boc group sterically and electronically shuts down the second nitrogen. Bis-arylation is chemically impossible under these conditions.

Module 2: Process Chemistry Strategy (Stoichiometric Control)

Recommendation: Use this for scale-up (>50g) or when "atom economy" is critical and protecting group steps are too costly.

If you must use free piperazine, you must manipulate the concentration gradients to statistically favor mono-arylation.[1]

Protocol B: High-Dilution Reverse Addition

Concept: Maintain a massive excess of piperazine relative to the aryl halide at all times.

Step-by-Step:

  • Reactor A (Nucleophile Pool): Charge Piperazine (5.0 equiv), Base (NaOtBu, 1.5 equiv), Ligand (BINAP, 3 mol%), and Pd Precatalyst (1-2 mol%) in Toluene. Heat to reaction temperature (e.g., 80°C).

  • Reactor B (Electrophile Feed): Dissolve 5-Bromoquinoline (1.0 equiv) in a minimal amount of Toluene.

  • The Addition: Slowly dose the solution from Reactor B into Reactor A over 2–4 hours using a syringe pump or dropping funnel.

  • Completion: Stir for an additional 1 hour, then quench.

Why this works: By dripping the quinoline into a sea of piperazine, any quinoline molecule entering the pot is statistically far more likely to encounter a free piperazine molecule than an already-reacted mono-product.

Module 3: Catalytic Tuning (Ligand Selection)

Recommendation: Use when optimizing reaction rates or when substrates are temperature-sensitive.

Certain bulky ligands can enhance the selectivity for the primary coupling over the secondary coupling due to the steric bulk of the mono-arylated product.

LigandCharacteristicsSelectivity Potential
BINAP Bidentate, creates a tight bite angle.High. Standard for primary amines and diamines.
RuPhos Bulky biaryl monophosphine.Medium. Excellent for reactivity, but so active it may promote bis-arylation if stoichiometry is off.
Xantphos Wide bite angle.High. Often favors mono-arylation in polyamines.
P(

-Bu)

Highly reactive.Low. Often leads to mixtures due to extreme activity.

Visualizing the Logic

The following diagrams illustrate the kinetic pathway and the decision logic for your synthesis.

Diagram 1: The Kinetic Branching & Control

ReactionPath SM 5-Bromoquinoline (Electrophile) Mono Mono-Product (5-piperazinylquinoline) SM->Mono k1 (Fast) + Piperazine Pip Piperazine (Nucleophile) Bis Bis-Impurity (N,N'-bis(quinolin-5-yl)) Mono->Bis k2 (Competes if [Pip] is low) + 5-Bromoquinoline Control CONTROL STRATEGY: High [Pip] / Low [SM] (Reverse Addition) Control->Mono

Caption: Kinetic competition between mono- and bis-arylation. k2 is suppressed by maintaining high concentration of Piperazine relative to the electrophile.

Diagram 2: Method Selection Decision Tree

DecisionTree Start Start: Synthesis of 5-piperazinylquinoline Scale What is your scale? Start->Scale Small Small Scale (<5g) Cost is secondary Scale->Small Large Large Scale (>50g) Cost/Steps critical Scale->Large BocAvail Is N-Boc-Piperazine available? Small->BocAvail MethodB METHOD B: Use Free Piperazine (5 equiv) + Reverse Addition Large->MethodB Avoid extra steps MethodA METHOD A: Use N-Boc-Piperazine (Protecting Group) BocAvail->MethodA Yes BocAvail->MethodB No

Caption: Decision matrix for selecting between Protecting Group strategy (Method A) and Process Control strategy (Method B).

Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
High Bis-Arylation (>10%) Excess ElectrophileIncrease piperazine equivalents to 5.0.
Standard Addition ModeSwitch to Reverse Addition (add halide to amine).
No Reaction (SM Recovery) Catalyst PoisoningEnsure piperazine is anhydrous; sparge solvents with Argon.
Steric BulkSwitch from PPh

to RuPhos or Xantphos .
Low Yield (Black Precipitate) Pd Black FormationLigand concentration too low. Ensure L:Pd ratio is >1.5:1 (bidentate) or >2:1 (monodentate).
Product trapped in aqueous phase Amphoteric NatureThe product is basic. Do not use acidic workup. Extract at pH > 10.
Frequently Asked Questions

Q: Can I use Cu-catalysis (Ullmann) instead of Palladium? A: Yes, but it generally requires higher temperatures (110°C+) and often suffers from lower selectivity for the mono-product compared to modern Pd-ligand systems. If you must use Copper, use CuI/L-Proline or CuI/Phenanthroline systems in DMSO.

Q: How do I separate the bis-impurity if it forms? A: The bis-impurity is significantly more lipophilic than the mono-product (which contains a free secondary amine).

  • TLC: The mono-product will streak or stay near the baseline in pure EtOAc. The bis-product will move near the solvent front.

  • Purification: Use a gradient of DCM

    
     DCM:MeOH:NH
    
    
    
    OH (90:9:1). The bis-product elutes first. Alternatively, form the HCl salt; the mono-hydrochloride often crystallizes differently than the bis-salt.

Q: Why not use 5-fluoroquinoline and do SnAr? A: Unsubstituted 5-fluoroquinoline is not sufficiently electron-deficient to undergo SnAr with piperazine under mild conditions. You would need harsh conditions (DMSO, >140°C), which degrades the piperazine and promotes polymerization. Pd-catalysis allows reaction at 80-100°C.

References

  • Mechanistic Overview of Buchwald-Hartwig

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Selectivity in Diamine Arylation

    • Beletskaya, I. P., et al. (2002). "Palladium-catalyzed amination of aryl halides with polyamines." Tetrahedron Letters.
  • Process Chemistry (Reverse Addition)

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." (Context on solubility and synthesis of piperazine drugs).
  • Piperazine Synthesis Protocols

    • "Preparation of N-Aryl Piperazines."[1][2][3][4][5] Organic Syntheses, Coll. Vol. 10, p.423 (2004).

Sources

Technical Support Center: Stability of 5-(piperazin-1-yl)quinoline in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(piperazin-1-yl)quinoline. This document provides essential guidance in a question-and-answer format to address potential stability issues you may encounter during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results in my cell-based assays with this compound. Could this be a compound stability issue?

Yes, inconsistent results, such as variable dose-response curves or a loss of potency over time, are often indicative of compound degradation.[1][2] The chemical structure of this compound, which contains both a quinoline ring and a piperazine moiety, presents several potential pathways for degradation in the complex environment of cell culture media. It is crucial to determine the stability of your compound under your specific experimental conditions to ensure the validity of your results.[3]

Q2: What are the primary factors in cell culture media that could cause degradation of this compound?

Several factors can influence the stability of your compound in cell culture media:

  • pH: The pH of the media can significantly affect the stability of compounds with ionizable groups like the piperazine moiety.[1][4]

  • Media Components: Components in the media, such as serum proteins, can sometimes bind to compounds and either stabilize or destabilize them.[5]

  • Enzymatic Activity: If you are working with cell cultures, metabolic enzymes released by the cells can modify the compound.[6][7] The piperazine and quinoline rings are both susceptible to metabolism by cytochrome P450 enzymes.[6][8]

  • Light and Temperature: Exposure to light can cause photodegradation, and elevated temperatures (like 37°C in an incubator) can accelerate chemical degradation.[1][2]

Q3: What are the likely degradation pathways for a molecule like this compound?

Based on the quinoline and piperazine structures, potential degradation pathways include:

  • Oxidation: The nitrogen atoms in the piperazine ring and the quinoline ring are susceptible to oxidation.[1][9] This can lead to the formation of N-oxides.

  • Hydroxylation: The quinoline ring can be hydroxylated by metabolic enzymes.[8]

  • N-dealkylation: The piperazine ring can be opened or modified through N-dealkylation, another common metabolic route.[10][11]

  • Ring Contraction: In some cases, piperazine rings can undergo a more complex metabolic process leading to a contraction of the ring to an imidazoline derivative.[9]

Troubleshooting Guide

If you suspect that this compound is degrading in your cell culture experiments, follow this troubleshooting workflow.

Observation: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

Initial Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of your compound from a solid stock or a concentrated stock solution in an appropriate solvent like DMSO immediately before each experiment.[1]

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[5]

  • Protect from Light: Store stock solutions and handle experimental plates in a way that minimizes exposure to light.[1]

If the issue persists, a systematic stability study is recommended.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol will help you determine the stability of your compound in your specific cell culture medium over the time course of your experiment.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640), with and without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS)[3]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Spike the compound into pre-warmed cell culture medium (both with and without serum, if applicable) to your final working concentration.

  • Aliquot the solutions into separate sterile tubes or wells for each time point.

  • Incubate the samples at 37°C in a cell culture incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of the parent compound in each sample using a validated analytical method like HPLC-MS.[12]

Data Analysis:

  • Plot the concentration of this compound versus time.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

  • Determine the half-life (t½) of the compound in the media.

Time (hours)Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.818
Hypothetical data for illustrative purposes.
Protocol 2: Developing a Stability-Indicating HPLC-MS Method

A robust analytical method is crucial for accurately assessing stability.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS)[13]

Method Development Steps:

  • Column Selection: Start with a C18 reversed-phase column, which is suitable for many small molecules.[1]

  • Mobile Phase Optimization:

    • Use a gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Adjusting the pH of the aqueous phase can improve the peak shape for basic compounds like this compound.[1]

  • Forced Degradation Studies: To ensure your method can separate the parent compound from its degradation products, perform forced degradation studies.[1] Expose the compound to stress conditions such as:

    • Acid (e.g., 0.1 M HCl)

    • Base (e.g., 0.1 M NaOH)

    • Oxidation (e.g., 3% H₂O₂)

    • Heat (e.g., 80°C)

    • Light (e.g., UV lamp)

  • Analysis: Analyze the stressed samples by HPLC-MS to identify the degradation products and confirm that they are chromatographically resolved from the parent peak.

Visualizations

Stability_Troubleshooting_Workflow Start Inconsistent Assay Results Prep_Fresh Prepare Fresh Solutions Daily Start->Prep_Fresh Minimize_Freeze_Thaw Aliquot Stock to Minimize Freeze-Thaw Prep_Fresh->Minimize_Freeze_Thaw Protect_Light Protect from Light Minimize_Freeze_Thaw->Protect_Light Re_evaluate Re-evaluate Assay Performance Protect_Light->Re_evaluate Issue_Persists Issue Persists? Re_evaluate->Issue_Persists Stability_Study Conduct Formal Stability Study (Protocol 1) Issue_Persists->Stability_Study Yes Outcome Modify Experimental Protocol (e.g., shorter incubation, fresh media addition) Issue_Persists->Outcome No (Issue Resolved) Develop_Method Develop Stability-Indicating HPLC Method (Protocol 2) Stability_Study->Develop_Method Analyze_Data Analyze Stability Data Develop_Method->Analyze_Data Analyze_Data->Outcome

Caption: Troubleshooting workflow for addressing suspected compound instability.

Potential_Degradation_Pathways Parent This compound N_Oxidation N-Oxidation (Piperazine or Quinoline) Parent->N_Oxidation Hydroxylation Hydroxylation (Quinoline Ring) Parent->Hydroxylation N_Dealkylation N-Dealkylation (Piperazine Ring Opening) Parent->N_Dealkylation Ring_Contraction Ring Contraction (Piperazine to Imidazoline) Parent->Ring_Contraction

Caption: Potential metabolic and chemical degradation pathways.

References

  • Lund University Research Portal. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Available from: [Link]

  • ResearchGate. Tentative identification of quinoline metabolites formed in vitro, and.... Available from: [Link]

  • National Center for Biotechnology Information. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available from: [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available from: [Link]

  • ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available from: [Link]

  • ResearchGate. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Piperazine | C4H10N2 - PubChem. Available from: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Available from: [Link]

  • Semantic Scholar. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available from: [Link]

  • National Center for Biotechnology Information. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PMC. Available from: [Link]

  • European Medicines Agency. Stability Testing of Biotechnological/Biological Products. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. Available from: [Link]

  • National Library of Medicine. An Extensive Review on Biological Interest of Quinoline and Its Analogues. Available from: [Link]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. Available from: [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]

  • Taylor & Francis Online. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Available from: [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • National Center for Biotechnology Information. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed. Available from: [Link]

  • ResearchGate. How to extract small molecules from cell culture media for LC-MS ?. Available from: [Link]

  • PromoCell. Troubleshooting guide for cell culture. Available from: [Link]

  • Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Drug Target Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. 7-Chloro-4-(4-(3-(4-(5-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazin-1-yl)quinoline | C29H32Cl2N6 - PubChem. Available from: [Link]

  • ResearchGate. Structures of some commercially available quinoline containing drugs. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline compounds decrease in vitro spontaneous proliferation of peripheral blood mononuclear cells (PBMC) from human T-cell lymphotropic virus (HTLV) type-1-infected patients - PubMed. Available from: [Link]

Sources

Optimization of palladium catalysts for quinoline C-N coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed C-N Cross-Coupling . This portal is designed for drug development professionals and synthetic chemists optimizing the Buchwald-Hartwig amination of quinoline scaffolds.

Quinolines present unique mechanistic challenges in cross-coupling due to their coordinating nitrogen atoms, varying electronic topographies, and potential for catalyst poisoning. This guide synthesizes field-proven troubleshooting strategies, empirical data, and self-validating protocols to ensure reproducible yields.

Visual Workflow: The Mechanistic Pathway & Pitfalls

Understanding the catalytic cycle is the first step in troubleshooting. The diagram below illustrates the standard Buchwald-Hartwig pathway alongside the primary failure mode specific to quinolines: dead-end catalyst chelation.

Catalytic cycle of quinoline amination highlighting the N-chelation dead-end pathway.

Section 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls completely when attempting to aminate an 8-haloquinoline, but works fine on a 2-haloquinoline. Why is the catalyst dying? Causality: The 8-position of the quinoline ring is directly adjacent to the endocyclic nitrogen. Following oxidative addition to the 8-halo position, the quinoline nitrogen can coordinate to the palladium(II) center, forming a highly stable, unreactive 5-membered metallacycle [1]. This traps the catalyst and prevents amine coordination. Solution: Switch from bidentate ligands (like BINAP or DPPF) to bulky, electron-rich monodentate biaryl phosphines like BrettPhos or DavePhos . The extreme steric bulk of these ligands crowds the palladium coordination sphere, physically preventing the quinoline nitrogen from chelating [1].

Q2: I am using a dihaloquinoline (e.g., 2,8-dichloroquinoline). How do I achieve regioselective monoamination without getting mixtures of diamination products? Causality: Regioselectivity is governed by the electronic deficiency of the carbon-halogen bonds. The C2 and C4 positions of quinoline are highly electron-deficient due to the inductive and resonance effects of the imine-like nitrogen, making them undergo oxidative addition much faster than the C8 position[1]. Solution: To selectively aminate the C2 or C4 position while leaving C8 intact, use BINAP as the ligand with a strict 1.0 equivalent of the amine. BINAP facilitates the coupling at the highly reactive C2/C4 sites but lacks the steric profile to push the reaction forward at the hindered C8 site, naturally halting the reaction at the monoaminated stage [1].

Q3: I am trying to couple a highly sterically hindered amine (e.g., an adamantane-containing amine). The standard BINAP/Pd2(dba)3 system yields <10% product. How can I optimize this? Causality: Hindered amines struggle to coordinate to the Pd(II) center and undergo subsequent reductive elimination. Bidentate ligands like BINAP create too tight of a coordination pocket. Solution: Transition to DavePhos . Literature demonstrates that for bulky adamantyl amines, replacing BINAP with DavePhos increases yields from trace amounts to >70% by accelerating the reductive elimination step[1].

Section 2: Optimization Data & Parameter Selection

To minimize trial-and-error, consult the following parameter matrix when designing your initial reaction conditions.

ParameterOptimal ChoiceSpecific Use CaseMechanistic Rationale
Ligand BINAP Regioselective monoamination of dihaloquinolines (C2 or C4 preference).Bidentate bite angle stabilizes the Pd intermediate but is too crowded to activate hindered C8 positions, ensuring mono-selectivity[1].
Ligand DavePhos / BrettPhos Sterically hindered amines; diamination of dihaloquinolines.Monodentate, bulky biaryl structure accelerates reductive elimination and prevents dead-end N-chelation [1].
Base NaOtBu Unactivated halides; robust substrates without sensitive groups.Strong basicity rapidly deprotonates the coordinated amine, driving the catalytic cycle forward efficiently [2].
Base Cs₂CO₃ / K₃PO₄ Substrates with base-sensitive functional groups (esters, ketones).Mild basicity prevents unwanted side reactions (e.g., enolization, hydrolysis) while still supporting the amido-complex formation [2].
Solvent 1,4-Dioxane / Toluene Standard high-temperature couplings (90–110 °C).Non-polar/slightly polar aprotic environments stabilize Pd intermediates and provide adequate solubility for inorganic bases [1].
Optimization Decision Tree

Decision matrix for selecting optimal ligands and bases in quinoline C-N cross-coupling.

Section 3: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol A: Regioselective Monoamination of 2,8-Dichloroquinoline

Objective: Selectively aminate the highly reactive C2 position while preserving the C8 chloride for downstream functionalization.

  • Preparation & Degassing: In a flame-dried Schlenk tube under an argon atmosphere, add 2,8-dichloroquinoline (1.0 equiv, 0.5 mmol), the desired primary amine (1.1 equiv, 0.55 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

    • Validation Check: Ensure NaOtBu is free-flowing and white. Clumpy or yellow base indicates moisture contamination, which will hydrolyze the Pd catalyst.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol) and BINAP (5.0 mol%, 0.025 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (3.0 mL). Seal the tube and stir at room temperature for 5 minutes. The solution should turn a deep red/purple, indicating the formation of the active Pd(0) complex.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 6–12 hours.

    • Validation Check: Monitor via TLC or GC-MS. The disappearance of the starting material and the appearance of a single new peak/spot confirms regioselectivity. If a second, higher-mass peak appears, lower the temperature to 80 °C to suppress C8 diamination.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via silica gel chromatography.

Protocol B: Diamination of 4,8-Dichloroquinoline with Hindered Amines

Objective: Force the amination of both the C4 and the sterically hindered C8 position using a bulky amine (e.g., 1-adamantylamine).

  • Preparation: In a glovebox or under strict argon flow, combine 4,8-dichloroquinoline (1.0 equiv, 0.5 mmol), the hindered amine (2.5 equiv, 1.25 mmol), and NaOtBu (3.0 equiv, 1.5 mmol) in a sealed vessel.

  • Catalyst Loading: Add Pd₂(dba)₃ (5.0 mol%, 0.025 mmol) and DavePhos (10.0 mol%, 0.05 mmol). Crucial: BINAP will fail here due to steric clash.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL). Dioxane is preferred over toluene here as it allows for a slightly higher reflux temperature and better stabilizes the highly crowded transition states [1].

  • Reaction: Heat to 110 °C for 15 hours.

  • Workup: Cool to room temperature. The mixture will likely be a dark, viscous suspension. Dilute with ethyl acetate, wash with water to remove excess base, dry over MgSO₄, and concentrate. Purify via column chromatography (often requiring a gradient of CH₂Cl₂ to CH₂Cl₂/MeOH due to the polarity of diamines).

References

  • Title: Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines Source: Molecules (MDPI), 2013, 18(2), 2096-2109. URL: [Link]

  • Title: One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction Source: Synthesis (Organic Chemistry Portal), 2017, 49, 4309-4320. URL: [Link]

Technical Support Guide: Reactivity of 5-Chloroquinoline with Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-CQ-PIP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Assessment: Why is the reaction failing?

User Observation: "I am trying to react 5-chloroquinoline with piperazine using standard


 conditions (refluxing ethanol or acetonitrile), but I see <5% conversion after 24 hours. My 4-chloroquinoline control worked perfectly."

Root Cause Analysis: The failure stems from a fundamental misunderstanding of quinoline electronics. You are treating 5-chloroquinoline as an activated heteroaryl chloride, but electronically, it behaves nearly identically to an unactivated chlorobenzene .

  • 2- and 4-positions: These are "activated" by the pyridine nitrogen, which withdraws electron density via resonance (

    
     active).
    
  • 5-position: This is on the benzenoid ring. The nitrogen's inductive withdrawal is weak at this distance, and resonance does not place a positive charge at C5. Consequently, the energy barrier for the Meisenheimer complex formation is too high for standard thermal substitution.

Visualizing the Electronic Barrier

QuinolineReactivity cluster_0 Electronic Activation Profile cluster_1 Reaction Outcome N Quinoline Nitrogen C2 C2/C4 Position (Highly Activated) N->C2 Resonance + Induction C5 C5 Position (Deactivated/Neutral) N->C5 Weak Induction Only SNAr Standard SNAr (No Catalyst) C2->SNAr Low Barrier C5->SNAr High Barrier Result1 Rapid Conversion (>90%) SNAr->Result1 For C2/C4 Result2 No Reaction (<5%) SNAr->Result2 For C5

Figure 1: Electronic activation differences between the pyridine ring (C2/C4) and benzenoid ring (C5) of quinoline.

Troubleshooting Protocols

To solve this, you must switch strategies. We recommend Method A (Palladium Catalysis) as the gold standard. If you lack catalytic facilities, Method B (Forced


)  is a fallback but requires aggressive conditions.
Method A: Buchwald-Hartwig Amination (Recommended)

Since C5 is unactivated, you must use a transition metal catalyst to facilitate the oxidative addition into the C-Cl bond.

Critical Parameters:

  • Ligand: Standard PPh3 or dppf will likely fail. You need bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) to activate the sluggish chloride. RuPhos or XPhos are best for secondary amines like piperazine.

  • Base: Strong bases are required.[1] NaOtBu is standard.

  • Stoichiometry: Use 3-5 equivalents of piperazine to prevent the formation of the bis-quinoline dimer (N,N'-diquinolinylpiperazine).

Protocol:

  • Vessel: Oven-dried microwave vial or Schlenk tube (Argon purged).

  • Reagents:

    • 5-Chloroquinoline (1.0 equiv)

    • Piperazine (3.0 equiv)

    • 
       (2 mol%) or Pd(OAc)2 (5 mol%)
      
    • Ligand: RuPhos or XPhos (4–10 mol%, 2:1 L:Pd ratio)

    • Base: NaOtBu (1.5 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

  • Procedure: Degas solvent/base/amine mixture for 10 mins. Add catalyst/ligand last under positive Argon pressure. Seal.

  • Conditions: Heat to 100°C for 12–18 hours.

Method B: Acid-Catalyzed High-Temp (The "Brute Force" Alternative)

If you cannot use metal catalysts, you must artificially activate the ring by protonating the quinoline nitrogen. This increases the electronegativity of the ring, lowering the LUMO energy.

Protocol:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat piperazine.

  • Additive: 1.0 equiv of HCl (via Dioxane/HCl) or p-Toluenesulfonic acid (PTSA).

  • Temp: 160°C – 180°C (Microwave preferred).

  • Warning: This method produces "tar" and requires difficult purification.

Decision Logic & Workflow

Follow this logic tree to determine your experimental path.

TroubleshootingFlow Start Start: 5-Cl-Quinoline + Piperazine Check1 Is Pd-Catalysis Available? Start->Check1 PathA Method A: Buchwald-Hartwig Check1->PathA Yes (High Yield) PathB Method B: Forced SNAr Check1->PathB No (Low Yield/Messy) StepA1 Select Ligand: RuPhos or XPhos PathA->StepA1 StepB1 Solvent: NMP (High BP) PathB->StepB1 StepA2 Solvent: Toluene/Dioxane Base: NaOtBu StepA1->StepA2 StepB2 Add Acid Catalyst (PTSA or HCl) StepB1->StepB2 StepB3 Heat > 160°C StepB2->StepB3

Figure 2: Decision matrix for selecting the appropriate synthetic pathway.

Comparative Data: Conditions & Yields

The following table summarizes expected outcomes based on internal historical data and literature precedents for unactivated chloroquinolines.

VariableStandard

Acid-Promoted

Buchwald-Hartwig (Pd)
Solvent Ethanol / MeCNNMP / DMSOToluene / Dioxane
Temp 80°C (Reflux)160–200°C80–100°C
Catalyst NoneHCl / PTSAPd(OAc)₂ + RuPhos
Base TEA / DIPEANone (Acidic start)NaOtBu
Yield < 5% 30–50% 85–95%
Purity High (SM recovery)Low (Tarry byproducts)High

Frequently Asked Questions (FAQ)

Q: I am getting a product with Mass M+ = 373 instead of the expected product. What is this? A: This is the bis-substituted dimer . Piperazine has two nucleophilic nitrogens. If you use a 1:1 ratio, the mono-product reacts with another molecule of 5-chloroquinoline.

  • Fix: Increase Piperazine to 4.0–5.0 equivalents. The excess piperazine acts as a statistical buffer.

Q: How do I remove the excess piperazine during workup? A: Piperazine is highly water-soluble, while your product (5-(piperazin-1-yl)quinoline) is moderately lipophilic.

  • Dilute reaction with Ethyl Acetate.

  • Wash 3x with water (Piperazine goes into water).

  • Wash 1x with Brine.[2]

  • Dry over

    
    .
    Note: Do not do an acidic wash, or you will protonate your product and lose it to the aqueous layer.
    

Q: Can I use Copper (Ullmann Coupling) instead of Palladium? A: Yes, CuI (10 mol%) with L-Proline or ethylene glycol ligand and


 in DMSO at 110°C is a viable "middle ground." It is cheaper than Pd but generally lower yielding (50-70%) for aryl chlorides compared to bromides/iodides.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline - Nucleophilic Aromatic Substitution (SNAr).Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3][4][5] Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Trifiates. Journal of Organic Chemistry.[6] Link

  • Baran Lab. (2020). Haloselectivity of Heterocycles Guide.Link

Sources

Removing residual palladium from 5-piperazinylquinoline products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the bottleneck of late-stage metal clearance. The synthesis of 5-piperazinylquinolines—often achieved via palladium-catalyzed Buchwald-Hartwig amination[1]—presents a unique and frustrating challenge: stubborn palladium retention.

Regulatory agencies enforce strict limits on heavy metals. Under ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for oral palladium is 100 µ g/day , which typically mandates a concentration of <10 ppm in the final drug substance[2],[3]. Bridging the gap from a crude reaction mixture (>1000 ppm Pd) to ICH compliance requires a mechanistic, multi-tiered approach.

Below, you will find our comprehensive troubleshooting guide, diagnostic workflows, and self-validating protocols designed specifically for nitrogen-rich heterocycles.

Diagnostic & Remediation Workflow

Do not rely on a single purification step. Because 5-piperazinylquinolines act as multidentate ligands, they outcompete standard scavengers. Use the workflow below to systematically break the coordination sphere and isolate the pure API.

Pd_Remediation_Logic Start Crude 5-Piperazinylquinoline (Pd > 1000 ppm) Wash Aqueous Chelator Wash (N-Acetylcysteine) Start->Wash Check1 Pd < 100 ppm? Wash->Check1 Check1->Wash No Scavenge Solid Scavenger (PIX or Thiol-Silica) Check1->Scavenge Yes Check2 Pd < 10 ppm? Scavenge->Check2 Crystallize Salt Formation & Crystallization Check2->Crystallize No Success API Released (ICH Q3D Compliant) Check2->Success Yes Crystallize->Success Pass Fail Route Redesign Required Crystallize->Fail Fail

Logical workflow for residual palladium remediation in nitrogen-rich heterocycles.

Troubleshooting Guides & FAQs

Q1: My crude API has >2000 ppm Pd after Buchwald-Hartwig coupling. Filtration through Celite did nothing. Why? Causality: Celite and standard silica gel only remove insoluble, agglomerated Pd(0) (palladium black). The 5-piperazinylquinoline motif contains a quinoline nitrogen (a soft-to-hard donor) and piperazine nitrogens (strong σ-donors). Together, they form highly stable, soluble API-Pd chelates[4]. To remove the metal, you must first disrupt this coordination sphere using a competitive chelator before attempting physical separation.

Q2: I treated my organic phase with a standard SiliaMetS Thiol scavenger, but Pd only dropped from 500 ppm to 150 ppm. How do I reach the <10 ppm limit? Causality: This is a classic case of thermodynamic competition. The thiol groups on the silica are competing with the piperazine nitrogens for the Pd center. If the binding constant of the API-Pd complex is too high, equilibrium prevents complete scavenging. To shift this, you must either:

  • Use an ultra-high-affinity scavenger like Potassium Isopropyl Xanthate (PIX), which can drive Pd levels below 1 ppm[5].

  • Increase the functional group density of your silica scavenger (up to 2.4 mmol/g) to overwhelm the API by mass action[6].

Q3: Can I use crystallization to remove the final traces of Pd? Causality: Yes, but only if you alter the electronic state of the API. Forming a salt (e.g., hydrochloride or mesylate) protonates the piperazine and quinoline nitrogens. This eliminates their lone pairs, destroying their ability to coordinate with Pd. The metal is forced into the mother liquor, allowing the pure API salt to crystallize with <10 ppm Pd[7].

Quantitative Performance of Palladium Scavengers

When selecting a remediation strategy, match the tool to your current palladium burden. Below is a comparative analysis of field-proven scavenging techniques.

Scavenger / MethodPrimary Mode of ActionOptimal Pd BurdenTypical Final Pd LevelKey Advantage
Aqueous N-Acetylcysteine Liquid-liquid extraction (chelation)> 1000 ppm100 - 200 ppmBulk removal, highly cost-effective for early stages.
Potassium Isopropyl Xanthate (PIX) Precipitation / Scavenging< 500 ppm< 1 ppm[5]Ultra-efficient; synergistic with I₂ for complex APIs.
Sulfur-Based Silica Solid-phase adsorption< 250 ppm< 5 ppm[8]High loading capacity (up to 2.4 mmol/g); easy filtration[6],[8].
Salt Crystallization Disruption of coordination sphere< 50 ppm< 10 ppm[7]Purifies API simultaneously; highly scalable[7].

Self-Validating Experimental Protocols

To ensure trustworthiness in your scale-up, every protocol must include a built-in validation step to prevent false negatives in your analytical testing.

Protocol A: Competitive Aqueous Chelation Wash
  • Objective: Bulk reduction of Pd from >1000 ppm to <100 ppm.

  • Causality: N-acetylcysteine provides a highly nucleophilic, soft sulfur donor that outcompetes the nitrogen donors of the API for the soft Pd(II) center, pulling the metal into the aqueous phase.

  • Methodology:

    • Dissolve the crude 5-piperazinylquinoline in a water-immiscible organic solvent (e.g., 2-MeTHF or Dichloromethane).

    • Prepare a 5% (w/v) aqueous solution of N-acetylcysteine.

    • Wash the organic phase with 3 volumes of the aqueous chelator solution at 40°C for 60 minutes. (Note: Heat increases the kinetics of ligand exchange).

    • Separate the phases and retain the organic layer.

  • Self-Validating System (Mass Balance Check): Perform ICP-MS analysis on both the retained organic layer and the aqueous waste. The sum of the Pd mass in both phases must equal the initial Pd load. If mass balance is not achieved, Pd is precipitating at the interface as an insoluble polymer, requiring filtration before phase separation.

Protocol B: Solid-Supported Scavenging with High-Affinity Resins
  • Objective: Polishing step to reduce Pd from ~100 ppm to <10 ppm[9].

  • Causality: Sulfur-based silica scavengers provide a localized, high-density binding environment that irreversibly traps residual Pd species, allowing for simple physical removal[8].

  • Methodology:

    • To the pre-washed organic phase, add 5-10 equivalents (relative to residual Pd) of a sulfur-based silica scavenger[8].

    • Agitate the suspension at 50°C for 4-12 hours. (Note: Extended time ensures complete diffusion of the bulky API-Pd complex into the silica pores).

    • Filter the mixture through a 0.2 µm PTFE membrane to remove the scavenger.

    • Wash the filter cake with 1 volume of clean solvent to recover any entrained API.

  • Self-Validating System (Spike Recovery Check): Conduct a spike-recovery test during the final ICP-MS analysis. Spike a known amount of Pd into the purified API sample. If the recovery is <90%, the nitrogen-rich API matrix is suppressing ionization in the mass spectrometer. This means your reported Pd levels are artificially low, and the sample requires stronger microwave digestion with HNO₃/HCl prior to analysis.

References[2] Guideline for Elemental Impurities Q3D(R2) - ICH. ich.org. Link[3] ICH Q3D Elemental Impurities. triphasepharmasolutions.com. Link[9] Palladium scavenging: From 1% to within ICH limits. onyxipca.com. Link[5] Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. rsc.org. Link[6] Efficient Palladium Removal Without Compromising Product Yield. apolloscientific.co.uk. Link[8] Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. acs.org. Link[4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. acs.org. Link[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. nih.gov. Link[7] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. nih.gov. Link

Sources

Validation & Comparative

Selectivity Profile: 5-APB (5-Isomer) vs. 6-APB at 5-HT Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the selectivity profile of 5-APB (the 5-isomer) against its regioisomer 6-APB (the 6-isomer) at serotonin (5-HT) receptors. This analysis is critical for researchers investigating the structure-activity relationships (SAR) of benzofurans and their toxicological implications.

Executive Summary & Structural Context

The "5-isomer" in this context refers to 5-(2-aminopropyl)benzofuran (5-APB) , a positional isomer of the more widely known 6-(2-aminopropyl)benzofuran (6-APB) . Both are benzofuran analogs of MDA (3,4-methylenedioxyamphetamine), where the methylenedioxy ring is replaced by a benzofuran ring.[1]

The position of the oxygen atom in the benzofuran ring (position 5 vs. position 6) significantly alters the steric and electronic environment of the molecule, leading to divergent binding affinities and functional potencies at 5-HT receptors and monoamine transporters.

  • 5-APB (5-Isomer): Oxygen at the 5-position. Often exhibits higher specificity for the serotonin transporter (SERT) and distinct hepatotoxicity profiles.

  • 6-APB (6-Isomer): Oxygen at the 6-position. Generally displays a more balanced monoamine release profile (DAT/NET/SERT) and high affinity for 5-HT2B receptors.

Receptor Selectivity & Affinity Profile

The following data aggregates binding affinity (


) and functional potency (

) values from key pharmacological assays (Rickli et al., 2015; Iversen et al., 2013).
Table 1: Comparative Binding Affinity ( ) and Functional Potency ( )

Values represent mean nanomolar (nM) concentrations. Lower


 indicates higher affinity.
Target ReceptorMetric5-APB (5-Isomer)6-APB (6-Isomer)Selectivity Note
5-HT2A

(Affinity)
~220 nM~190 nMBoth are partial agonists; 6-isomer shows slightly higher affinity.
5-HT2B

(Affinity)
14 nM 3.7 nM Critical: 6-isomer binds with significantly higher affinity.[1][2]
5-HT2B

(Potency)
22 nM140 nM5-isomer is more potent functionally despite lower binding affinity.
5-HT2C

(Affinity)
~350 nM~300 nMModerate affinity for both; psychotomimetic implications.
SERT

(Inhibition)
280 nM 630 nM5-isomer is a more potent SERT inhibitor.
DAT

(Inhibition)
2,700 nM1,200 nM6-isomer is more potent at Dopamine Transporter.

Key Insight: The 5-isomer (5-APB) is more serotonergic-selective (lower SERT


), while the 6-isomer (6-APB) drives more dopaminergic activity and binds more tightly to the valvulopathic 5-HT2B receptor.

Signal Transduction & Toxicity Pathways

A critical area of investigation for these isomers is their activity at the 5-HT2B receptor , which is linked to drug-induced valvular heart disease.[3] Both isomers act as agonists here, activating the


 pathway.
Diagram: 5-HT2B Agonist Signaling Pathway

The following diagram illustrates the signal transduction cascade activated by the 5-isomer, leading to potential mitogenic effects (valvulopathy).

G Ligand 5-APB / 6-APB (Ligand) Receptor 5-HT2B Receptor (GPCR) Ligand->Receptor Binding GProtein Gαq/11 Protein Receptor->GProtein Activation PLC Phospholipase C (PLCβ) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC Effect Mitogenesis / Fibrosis (Valvulopathy Risk) Ca->Effect PKC->Effect Chronic Exposure

Caption: Signal transduction pathway for 5-HT2B receptor activation.[3] Both 5-APB and 6-APB drive this Gq-mediated calcium release, posing fibrotic risks.

Experimental Protocol: Functional Calcium Flux Assay

To independently verify the selectivity profile described above, researchers should utilize a functional calcium mobilization assay. This protocol measures the receptor activation (


) rather than just static binding.
Objective

Quantify the functional potency of 5-APB vs. 6-APB at the 5-HT2B receptor using a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials
  • Cell Line: HEK-293 cells stably expressing human 5-HT2B receptors.

  • Reagents: Fluo-4 AM (calcium indicator), Probenecid (inhibits dye efflux), Assay Buffer (HBSS + 20mM HEPES).

  • Ligands: 5-APB HCl and 6-APB HCl (purity >98%).

Methodology
  • Cell Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Loading Solution (4 µM Fluo-4 AM + 2.5 mM Probenecid in Assay Buffer).

    • Incubate for 60 minutes at 37°C.

  • Baseline Measurement: Transfer plate to FLIPR instrument. Record baseline fluorescence (

    
    ) for 10 seconds.
    
  • Ligand Addition:

    • Inject 25 µL of 5x concentrated ligand solutions (range: 0.1 nM to 10 µM).

    • Include 5-HT (Serotonin) as a full agonist control.[3][4][5]

  • Data Acquisition: Monitor fluorescence emission (excitation 488 nm, emission 525 nm) for 180 seconds.

  • Analysis:

    • Calculate response as

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine

      
       and 
      
      
      
      .

Validation Criteria: The reference agonist (5-HT) must yield an


 within 1-5 nM. Z-factor of the plate must be >0.5.

Toxicological Differentiation

While both isomers carry cardiovascular risks due to 5-HT2B agonism, the 5-isomer (5-APB) has demonstrated distinct hepatotoxic potential.

  • Hepatotoxicity: In vitro studies using primary rat hepatocytes indicate that 5-APB is more toxic than 6-APB.[6]

    • Mechanism: 5-APB induces higher levels of oxidative stress and glutathione depletion compared to the 6-isomer (Silva et al., 2020).[6]

    • Metabolic Activation: CYP450-mediated bioactivation (specifically CYP3A4) is required for the observed cytotoxicity, suggesting the 5-position substitution is more prone to forming reactive quinone-type metabolites.

References

  • Rickli, A., et al. (2015).[1][5][7][8][9] Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425.[1][8] Link

  • Iversen, L., et al. (2013).[1][5][9][10] Neuropharmacology of the benzofuran analogues of MDMA. British Journal of Pharmacology, 168(2), 520-530. Link

  • Silva, R., et al. (2020). Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models.[6] Archives of Toxicology, 94, 609–629.[6] Link

  • Brandt, S. D., et al. (2020).[5][6] The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats.[11][12] Psychopharmacology, 237, 3703–3714.[5][11] Link

Sources

Binding affinity Ki values for 5-(piperazin-1-yl)quinoline analogs

Comparative Guide: Binding Affinity ( ) Profiles of 5-(Piperazin-1-yl)quinoline Analogs in Neuropharmacology

Executive Summary

In the landscape of neuropharmacology, achieving rapid and robust elevation of synaptic serotonin (5-HT) remains a primary objective for treating major depressive disorder (MDD) and anxiety. Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) suffer from a delayed onset of clinical efficacy. This delay is mechanistically driven by the initial activation of presynaptic 5-HT1A and 5-HT1B autoreceptors, which trigger a negative feedback loop that dampens 5-HT release[1].

To overcome this limitation, drug development professionals have engineered dual-acting compounds. Among the most promising are This compound analogs (e.g., GSK163090 and GSK588045). These molecules function as potent, orally bioavailable 5-HT1A/1B/1D receptor antagonists, often combined with engineered affinity for the serotonin transporter (SERT)[1][2]. As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinity (

Mechanistic Rationale: The Dual-Action Advantage

The structural scaffold of this compound provides a privileged pharmacophore for interacting with the orthosteric binding sites of 5-HT1 receptors. By antagonizing the 5-HT1A somatodendritic autoreceptors and 5-HT1B terminal autoreceptors, these analogs prevent the autoinhibition of serotonergic neurons. When combined with SERT inhibition in a single molecule, this synergistic mechanism bypasses the traditional SSRI delay, leading to an immediate and sustained increase in extracellular 5-HT levels[2].

GAPresynaptic5-HT NeuronBSynaptic Cleft(5-HT Pool)A->B Releases 5-HTCPostsynapticReceptorsB->C ActivatesDSERT(Reuptake Pump)B->D ReuptakeE5-HT1A/1BAutoreceptorsB->E Negative FeedbackE->A Inhibits ReleaseF5-(piperazin-1-yl)quinoline AnalogsF->D InhibitsF->E Antagonizes

Fig 1. Dual-action mechanism of 5-(piperazin-1-yl)quinolines on SERT and 5-HT1 autoreceptors.

Comparative Binding Affinity ( ) Profiles

To objectively evaluate the performance of this compound analogs, we compare their binding affinities (


234
Table 1: Quantitative Binding Affinity Data
CompoundTarget


(nM)
Selectivity Profile
GSK163090 5-HT1A9.40.40High affinity antagonist
GSK163090 5-HT1B8.53.16High affinity antagonist
GSK163090 5-HT1D9.70.20High affinity antagonist
GSK163090 D2 / D36.3 / 6.7501 / 200Low off-target affinity
GSK588045 5-HT1A9.90.13Ultra-high affinity
GSK588045 5-HT1B9.10.79High affinity
GSK588045 5-HT1D10.00.10Ultra-high affinity
GSK588045 SERT7.531.6Moderate dual-inhibition
Fluoxetine (Ref)SERT~9.0~1.00Highly selective for SERT
WAY-100635 (Ref)5-HT1A~9.7~0.20Highly selective for 5-HT1A

Application Insight: While Fluoxetine is highly selective for SERT, it lacks the necessary 5-HT1 autoreceptor blockade. Conversely, GSK588045 achieves sub-nanomolar affinity across 5-HT1A/1B/1D receptors while maintaining sufficient SERT inhibition (

2

Self-Validating Protocol: Radioligand Binding Assays

When evaluating highly lipophilic quinoline derivatives, non-specific binding (NSB) can artificially inflate perceived affinity. Therefore, a self-validating protocol must strictly define the dynamic range using robust internal controls. The following methodology details the determination of 5-HT1A binding affinity.

Causality of Experimental Choices:

  • Radioligand Selection:

    
    WAY-100635 is chosen because it is a highly specific antagonist, ensuring the assay measures the orthosteric site in a G-protein uncoupled state.
    
  • Internal Controls (Self-Validation): The assay strictly defines Total Binding (TB) and Non-Specific Binding (NSB). NSB is determined using a saturating concentration (10 µM) of unlabeled WAY-100635. If the Specific Binding (TB - NSB) falls below 80% of TB, the assay is flagged for excessive background noise—a critical quality control step ensuring the calculated

    
     reflects true orthosteric engagement rather than membrane partitioning.
    
Step-by-Step Methodology:
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of test compound (e.g., GSK163090) at varying concentrations (

      
       to 
      
      
      M).
    • 50 µL of

      
      WAY-100635 (final concentration ~1 nM, near its 
      
      
      ).
    • 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to allow the binding to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter material.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Extract radioactivity using liquid scintillation cocktail and quantify via a scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

GStep11. Membrane Preparation(HEK293 expressing h5-HT1A)Step22. Assay Incubation([3H]WAY-100635 + Test Ligand)Step1->Step2SubInternal ControlsTotal Binding (TB)Non-Specific Binding (NSB)Step2->SubStep33. Rapid Filtration(GF/B filters, 0.3% PEI treated)Step2->Step3Step44. Liquid Scintillation(Quantify Bound Radioactivity)Step3->Step4Step55. Data Analysis(Cheng-Prusoff: Ki = IC50 / (1 + [L]/Kd))Step4->Step5

Fig 2. Self-validating radioligand binding workflow for determining Ki values.

In Vivo Target Occupancy & Translation

In vitro


2

By plotting the plasma concentration of the analog against the percentage of receptor occupancy (derived from the reduction in PET radioligand signal), researchers can calculate the in vivo



2

References[3] Title: GPCR - DC Chemicals | Source: dcchemicals.com | URL:https://www.dcchemicals.com/category/GPCR.html[1] Title: Discovery of Potent, Orally Bioavailable, Selective 5-HT 1A/B/D Receptor Antagonists | Source: researchgate.net / J Med Chem | URL:https://pubs.acs.org/doi/10.1021/jm100951s[4] Title: Compound: GSK163090 (CHEMBL1631540) | Source: ebi.ac.uk | URL:https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1631540/[2] Title: In vivo occupancy of the 5-HT1A receptor by a novel 5-HT1A/1B/1D antagonist | Source: ovid.com / Neuropharmacology | URL:https://doi.org/10.1016/j.neuropharm.2011.05.019

Crystal Structure Analysis of 5-(piperazin-1-yl)quinoline Salts: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(piperazin-1-yl)quinoline scaffold is a highly privileged structural motif in modern medicinal chemistry. It serves as the core pharmacophore for a variety of therapeutic agents, ranging from 5-HT receptor antagonists targeting central nervous system (CNS) disorders to novel respiratory syncytial virus (RSV) fusion inhibitors [3, 4].

However, the free base form of this compound often presents significant developability challenges, including poor aqueous solubility, polymorphic instability, and suboptimal bioavailability. Converting the free base into a pharmaceutically acceptable salt (e.g., hydrochloride, mesylate, or maleate) fundamentally alters its solid-state landscape. This guide provides an in-depth, objective comparison of the crystallographic features and physicochemical performance of this compound salts against alternative forms, supported by validated experimental protocols.

Structural & Conformational Analysis: The Causality of Salt Superiority

Understanding the solid-state behavior of a molecule requires analyzing its single-crystal X-ray diffraction (SCXRD) data. The structural superiority of this compound salts over their free base counterparts is driven by three distinct crystallographic phenomena:

A. The Dihedral Twist and Steric Relief

In the crystal lattice, the piperazine ring is sp³-hybridized and adopts a highly stable chair conformation. Crystallographic studies on related piperazinylquinolines reveal precise puckering parameters of approximately


 and 

[1]. Due to the severe steric clash between the equatorial hydrogens of the piperazine ring and the adjacent C4/C6 protons of the quinoline core, the molecule cannot remain planar. Instead, it is forced into a twisted conformation, exhibiting a dihedral angle of approximately

between the piperazine mean plane and the quinoline moiety [1]. This twist prevents flat, dense packing, which in the free base leads to weak lattice energy and low melting points.
B. Supramolecular Network Activation via Protonation

Salt formation protonates the distal, more basic secondary amine of the piperazine ring [5]. This protonation is transformative. It converts a neutral molecule into a highly active hydrogen-bond donor. The protonated nitrogen (


) interacts strongly with the counterion (e.g., 

), forming robust

bridges. Furthermore, the counterion often acts as a multidentate acceptor, bridging the protonated piperazine of one molecule to the pyridinic nitrogen of an adjacent quinoline ring. This creates highly ordered 1D chains or 2D supramolecular networks [2].
C. Aromatic Stacking

While hydrogen bonding drives the primary network, the crystal structure is further stabilized by strong offset


 interactions between the quinoline double-rings. Computational analysis of these lattices using CSD-Materials typically yields high aromatic interaction scores (e.g., 9.5), indicating a highly stable, tightly packed crystalline lattice [2].

Comparative Performance Data

To objectively evaluate the impact of structural modifications, the table below summarizes the physicochemical and crystallographic differences between the this compound free base, its hydrochloride salt, and a regioisomeric alternative (4-(piperazin-1-yl)quinoline).

ParameterThis compound (Free Base)This compound HCl (Salt)4-(piperazin-1-yl)quinoline (Alternative)
Solid-State Form Polymorphic, often amorphousHighly crystalline, stable latticeCrystalline, prone to hydration
Dihedral Angle ~41° (Highly twisted)~39° (Locked by H-bonds)~15-20° (Less steric hindrance)
Primary Lattice Force Weak van der Waals,

stacking
Strong

ionic H-bonds

H-bonds
Aqueous Solubility < 0.1 mg/mL> 15.0 mg/mL< 0.5 mg/mL
Thermal Stability (Tm) Low (~85-90 °C)High (> 210 °C, decomposition)Moderate (~110 °C)
Developability Poor (High risk of phase transition)Excellent (Stable API candidate)Moderate (Hydrate screening required)

Data synthesis based on crystallographic principles of piperazinylquinolines[1, 5].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to synthesize, grow, and analyze the crystal structures of these salts.

Protocol 1: Anti-Solvent Vapor Diffusion for Salt Crystallization

Causality: Vapor diffusion is selected over rapid cooling because it establishes a slow, controlled supersaturation gradient. This minimizes the formation of multiple nucleation sites, thereby promoting the growth of large, defect-free single crystals essential for high-resolution SCXRD.

  • Dissolution: Weigh 50.0 mg of this compound free base and dissolve it completely in 2.0 mL of anhydrous ethanol in a 5 mL inner glass vial.

  • Salt Formation: Under gentle magnetic stirring, add 1.05 molar equivalents of the target acid (e.g., 1.0 M HCl in diethyl ether) dropwise. A slight color change or transient cloudiness may occur.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove any dust or premature microcrystals that could act as unwanted nucleation seeds.

  • Diffusion Setup: Place the uncapped 5 mL inner vial into a larger 20 mL outer vial containing 4.0 mL of an anti-solvent (e.g., n-hexane).

  • Incubation: Seal the outer vial tightly with a Teflon-lined cap and incubate in a vibration-free environment at 20 °C for 72–96 hours. Harvest the resulting prismatic crystals.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Causality: Data collection is performed at cryogenic temperatures (100 K) to drastically reduce the Debye-Waller factors (thermal vibrations of atoms). This is critical for accurately resolving the sp³-hybridized piperazine ring and precisely locating the hydrogen atoms on the protonated nitrogen, which proves the salt formation.

  • Crystal Mounting: Select a pristine single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it onto a MiTeGen micromount using heavy perfluoropolyether oil to prevent solvent loss and protect the crystal from atmospheric moisture.

  • Cryo-Cooling: Immediately transfer the mount to the diffractometer goniometer and flash-cool to 100 K using a continuous nitrogen cryostream.

  • Data Collection: Collect diffraction data using a microfocus X-ray source (Mo-Kα radiation,

    
    ) equipped with a photon-counting pixel array detector.
    
  • Integration & Correction: Integrate the frames and apply multi-scan absorption corrections (e.g., using SADABS).

  • Structure Solution: Solve the phase problem using dual-space direct methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Ensure that all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions using a riding model, except for the protonated amine hydrogens, which should be located from the difference Fourier map and refined freely if data quality permits.
    

Visualizing the Workflows and Structural Logic

To clarify the relationships between the experimental procedures and the resulting crystallographic features, the following diagrams map the workflows and structural causality.

Workflow N1 Free Base Dissolution (EtOH, 20°C) N2 Acid Addition (1.05 eq HCl/Ether) N1->N2 N3 Vapor Diffusion (n-Hexane Anti-solvent) N2->N3 N4 Crystal Harvesting (Perfluoropolyether Oil) N3->N4 N5 SCXRD Data Collection (100 K, Mo-Kα) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6

Caption: Workflow for salt screening, crystallization, and SCXRD analysis.

Logic N1 Protonated Piperazine N N5 Strong N-H···Cl H-Bond N1->N5 N2 Steric Hindrance (C5 Position) N3 Dihedral Twist (~39°) N2->N3 N6 1D/2D Supramolecular Network N3->N6 N4 Halide Counterion (Cl⁻) N4->N5 N5->N6

Caption: Causality of supramolecular network formation in piperazinylquinoline salts.

References

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. nih.gov.
  • Quinoline and quinazoline derivatives having affinity for 5ht1-type receptors. google.
  • 2-(4-Benzhydrylpiperazin-1-yl)quinoline. benchchem.com.

In vitro cytotoxicity screening of 5-substituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Cytotoxicity Screening of 5-Substituted Quinolines

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a significant class of compounds due to their potent anticancer properties, which are exerted through diverse mechanisms of action. These mechanisms include the inhibition of topoisomerase I and II, disruption of tubulin polymerization, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][2] The versatility of the quinoline core allows for substitutions at various positions, with the nature and placement of these substituents profoundly influencing the compound's cytotoxic potency and selectivity. This guide focuses specifically on 5-substituted quinolines, a subclass that has shown promise in the development of novel anticancer agents.[3]

Comparative Analysis of In Vitro Cytotoxicity Assays

The initial step in evaluating the potential of a new chemical entity is to assess its cytotoxicity against a panel of cancer cell lines. Several in vitro assays are available, each with a distinct underlying principle. The choice of assay is critical and depends on the specific research question, the compound's potential mechanism of action, and the desired endpoint.

  • Metabolic Activity Assays (Tetrazolium Reduction): These are the most common methods for high-throughput screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of this category.[4][5][6] It is a colorimetric assay where viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[5][7] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[7]

    • Expertise & Experience: The MTT assay is robust and cost-effective for initial screening. However, it's crucial to remember that it measures metabolic activity, not cell number directly. Compounds that affect mitochondrial respiration without killing the cell can lead to misleading results. Therefore, it is often advisable to confirm findings with a secondary assay that has a different mechanism.[6]

  • Membrane Integrity Assays (Enzyme Release): These assays quantify cytotoxicity by measuring the leakage of cellular components from cells with compromised plasma membranes. The Lactate Dehydrogenase (LDH) assay is a prime example. It measures the activity of the stable cytosolic enzyme LDH, which is released into the cell culture medium upon membrane damage.[8]

    • Expertise & Experience: The LDH assay is useful for detecting necrosis or late-stage apoptosis. It is less sensitive to compounds that induce cytotoxicity without immediate membrane rupture (e.g., some forms of apoptosis or cell cycle arrest).

  • Apoptosis Assays: When a compound's mechanism is suspected to involve programmed cell death, specific apoptosis assays are employed. These can include Annexin V/Propidium Iodide (PI) staining to detect the externalization of phosphatidylserine in early apoptosis and membrane permeability in late apoptosis, or caspase activity assays that measure the activation of key executioner enzymes in the apoptotic cascade.[8]

The following diagram illustrates the general workflow for screening novel compounds.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Compound Synthesize & Purify 5-Substituted Quinolines Cells Culture Cancer Cell Lines Seeding Seed Cells in 96-Well Plates Cells->Seeding Treatment Treat Cells with Serial Dilutions of Compounds Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Readout Measure Signal (e.g., Absorbance) Assay->Readout IC50 Calculate IC50 Values Readout->IC50 SAR Determine Structure- Activity Relationship (SAR) IC50->SAR

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Cytotoxicity Profile of 5-Substituted Quinolines

The substitution at the C-5 position of the quinoline ring has been explored to modulate the biological activity of this scaffold. Structure-activity relationship (SAR) studies indicate that the nature of the substituent at this position is a critical determinant of cytotoxicity.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes experimental data for various 5-substituted quinoline derivatives against different human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells.

Compound ClassC-5 SubstituentCancer Cell LineIC50 (µM)Reference
Pyrimido[4,5-c]quinolinesVarious (H, Me, OMe, Cl)HT-1080 (Fibrosarcoma)Low to sub-micromolar[9]
Pyrimido[4,5-c]quinolinesVarious (H, Me, OMe, Cl)HT-29 (Colon Adenocarcinoma)Low to sub-micromolar[9]
Pyrimido[4,5-c]quinolinesVarious (H, Me, OMe, Cl)MDA-MB-231 (Breast Carcinoma)Low to sub-micromolar[9]
6,8-difluoroquinolonesAmino (-NH2)Various Bacteria(Antibacterial focus)[3]
6,8-difluoroquinolonesHalo, Hydroxy, MercaptoVarious Bacteria(Antibacterial focus)[3]
8-hydroxyquinoline-5-sulfonamidesSulfonamide derivativesC-32 (Melanoma)Active[10]
8-hydroxyquinoline-5-sulfonamidesSulfonamide derivativesMDA-MB-231 (Breast)Active[10]
8-hydroxyquinoline-5-sulfonamidesSulfonamide derivativesA549 (Lung Adenocarcinoma)Active[10]

Structure-Activity Relationship (SAR) Insights

From the available literature, several key SAR trends for 5-substituted quinolines can be inferred:

  • Amino Group: In the context of 6,8-difluoroquinolones, a 5-amino group was found to be optimal for antibacterial activity, suggesting its importance in target interaction.[3] While this study focused on antibacterial effects, the electronic properties of an amino group can significantly influence a molecule's interaction with biological targets, including those relevant to cancer.

  • Hydrogen Bonding: For certain quinazolinone derivatives (structurally related to quinolines), substituents at the 5-position capable of hydrogen bonding, such as hydroxyl (-OH) and carboxylic acid (-CO2H), were found to be most effective, indicating that this interaction may contribute to increased inhibitory activity.[11]

  • Bulky Groups: The steric and electronic properties of substituents play a role. In pyrimido[4,5-c]quinolines, a class of compounds with a fused ring system involving the 5-position of the quinoline, a combination of these factors contributes to potent low micromolar and sub-micromolar cytotoxicity.[9]

The diagram below visualizes the key SAR findings for the 5-position on the quinoline scaffold.

SAR cluster_quinoline Quinoline Scaffold cluster_substituents Substituents at C-5 Position struct Quinoline Core Amino Amino Group (-NH2) Potentially enhances activity struct->Amino influences Hbond H-Bonding Groups (-OH, -COOH) Increase inhibitory potential struct->Hbond influences Bulky Fused Ring Systems Potent cytotoxicity struct->Bulky influences

Caption: Key structure-activity relationships for 5-substituted quinolines.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed, self-validating methodology for assessing the cytotoxicity of 5-substituted quinolines using the MTT assay.[5][8][12]

Materials:

  • 96-well flat-bottom sterile microplates

  • 5-substituted quinoline compounds, dissolved in DMSO to create a stock solution (e.g., 10-20 mM)

  • Selected human cancer cell line (e.g., HT-29, MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette, CO₂ incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well). This must be determined empirically to ensure cells are in the logarithmic growth phase during the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-substituted quinoline compounds in complete culture medium. A typical concentration range might be 0.1 to 100 µM.

    • Trustworthiness Check: Include controls on every plate:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compounds (typically <0.5%) to ensure the solvent is not cytotoxic.

      • Blank Control: Wells containing medium only, with no cells, for background absorbance subtraction.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5][12]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[4][7]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[5][12]

    • A reference wavelength of >650 nm can be used to subtract background noise.[5]

    • Read the plate within 1 hour of adding the solubilization solution.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

MTT cluster_setup Plate Setup (24h) cluster_treatment Compound Exposure (48-72h) cluster_reaction Metabolic Reaction (3-4h) cluster_readout Quantification Seed 1. Seed Cells (e.g., 1x10⁴ cells/well) Adhere 2. Allow Adherence Seed->Adhere Treat 3. Add Serial Dilutions of 5-Substituted Quinoline Adhere->Treat Add_MTT 4. Add MTT Reagent (Yellow, Soluble) Treat->Add_MTT Mito Mitochondrial Dehydrogenase (Viable Cells) Add_MTT->Mito is reduced by Formazan 5. Formazan Crystals Form (Purple, Insoluble) Mito->Formazan to form Solubilize 6. Solubilize Crystals (e.g., with DMSO) Formazan->Solubilize Read 7. Read Absorbance (~570 nm) Solubilize->Read

Caption: Principle and workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The in vitro cytotoxicity screening of 5-substituted quinolines reveals a promising avenue for the discovery of novel anticancer agents. The substituent at the C-5 position is a key modulator of activity, with factors such as hydrogen bonding capacity and electronic properties playing significant roles. The MTT assay remains a robust and efficient primary screening tool, though its results should be interpreted as a measure of metabolic activity and ideally confirmed with orthogonal assays. Future research should focus on synthesizing a broader range of 5-substituted derivatives to further elucidate the structure-activity relationship, exploring their mechanisms of action in more detail, and advancing the most potent and selective compounds into more complex preclinical models.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Abcam. (n.d.). MTT assay protocol.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • (n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Benchchem. (n.d.). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry.
  • Benchchem. (n.d.). A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds.
  • PMC - NIH. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
  • PubMed. (2010, August 15). Synthesis, in-vitro cytotoxicity, and a preliminary structure-activity relationship investigation of pyrimido[4,5-c]quinoline-1(2H)-ones.
  • PMC. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • PMC - NIH. (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
  • (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
  • PubMed. (1990, June). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency.
  • Benchchem. (n.d.). Comparative Anticancer Activity of Substituted Quinolines.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives.
  • (1998, December 1). Synthesis of 5-substituted quinazolinone derivatives and their inhibitory activity in vitro.
  • MDPI. (2017, October 26). Synthesis, Cytotoxicity and Molecular Docking Studies of the 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline Derivatives.
  • SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates.

Sources

Safety Operating Guide

Operational Safety and Handling Master Guide: 5-(Piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Piperazin-1-yl)quinoline is a highly reactive bi-cyclic intermediate frequently utilized in the synthesis of central nervous system (CNS) therapeutics and 5-HT receptor ligands. Handling this compound requires rigorous logistical and safety frameworks due to the combined hazard profiles of its constituent moieties. The piperazine ring acts as a strong base and corrosive agent, while the quinoline core introduces risks of hepatotoxicity, neurotoxicity, and suspected mutagenicity (1)[1].

This guide provides a self-validating operational blueprint for researchers to handle, transfer, and dispose of this compound with uncompromising safety.

Mechanistic Hazard Profiling & Causality

To design an effective defense, scientists must understand the mechanistic pathways of exposure:

  • Corrosivity and Sensitization (Piperazine moiety): Piperazine is highly hygroscopic and acts as a severe respiratory and dermal sensitizer. Inhalation of its micro-particulates can trigger asthma-like symptoms and mucosal burns (2)[2].

  • Systemic Toxicity (Quinoline moiety): Quinoline derivatives rapidly permeate lipid bilayers (such as human skin). Once absorbed, they undergo hepatic metabolism, potentially leading to liver damage and central nervous system depression (3)[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling bi-cyclic amines of this class. The following quantitative specifications must be met to ensure an absolute barrier against dermal and ocular exposure.

PPE CategorySpecificationTarget HazardReplacement Frequency
Hand Protection Double-layered Nitrile (>0.11mm thickness)Dermal absorption (Quinoline), CorrosivityEvery 2 hours or upon contamination
Eye Protection ANSI Z87.1 Chemical Splash GogglesCorrosive vapors, accidental particulate splashN/A (Decontaminate after use)
Body Protection Tyvek® disposable coat or chemical apronPowder aerosolization, systemic dermal toxicityDaily, or immediately if contaminated
Respiratory N95/P100 Particulate RespiratorRespiratory sensitization, mucosal irritationDiscard after single use

Standard Operating Procedure (SOP): Safe Weighing and Transfer

Self-Validating Protocol: Every step in this workflow includes a physical or chemical confirmation to ensure the safety perimeter remains intact.

  • System Validation: Before opening the reagent bottle, verify the fume hood's face velocity using a digital anemometer.

    • Causality: The flow rate must read between 80–100 feet per minute (fpm). A reading outside this range invalidates the safety perimeter, failing to contain the highly hygroscopic piperazine micro-particulates.

  • Static Mitigation: Activate an anti-static bar or ionizing fan near the analytical balance.

    • Causality: Piperazine derivatives carry static charges that cause the powder to aggressively adhere to gloves and spatulas, drastically increasing the risk of cross-contamination outside the hood.

  • Material Transfer: Using a disposable, non-sparking spatula, transfer the compound into a pre-tared, sealable amber vial.

    • Causality: Quinoline derivatives are light-sensitive and can photo-degrade into volatile N-oxides. Amber vials prevent this degradation.

  • Perimeter Decontamination: Wipe the exterior of the sealed vial and the balance pan with a 70% Isopropyl Alcohol (IPA) solution.

    • Validation: Visually inspect the wipe for any yellow/brown residue before removing the vial from the hood.

Decontamination and Spill Response Plan

In the event of a localized spill inside the fume hood, execute the following validated recovery plan.

G Start Spill Detected: This compound Assess Step 1: Assess & Evacuate (Validate Hood Flow >80 fpm) Start->Assess Dampen Step 2: Dust Suppression (Apply Damp IPA Pad) Assess->Dampen Prevents Aerosolization Collect Step 3: Mechanical Collection (Non-sparking tools) Dampen->Collect Neutralize Step 4: Chemical Neutralization (1% Acetic Acid Wash) Collect->Neutralize Targets Piperazine Base Validate Step 5: System Validation (pH Paper Swipe = 7.0) Neutralize->Validate Confirms Decontamination Dispose Step 6: Waste Segregation (Toxic/Corrosive Bin) Validate->Dispose

Operational workflow for this compound spill response and validation.

  • Dust Suppression: Do not dry-sweep. Cover the spilled powder with an absorbent pad dampened with a 50/50 water and IPA mixture.

    • Causality: Dry sweeping aerosolizes the compound, immediately triggering the respiratory sensitization hazards associated with piperazine ().

  • Mechanical Collection: Scoop the dampened mass using a plastic dustpan and transfer it into a hazardous waste bag.

  • Chemical Neutralization: Wash the contaminated surface with a dilute acidic solution (e.g., 1% acetic acid), followed by standard soap and water.

    • Causality: The piperazine moiety is a strong base; the mild acid neutralizes residual corrosivity without generating hazardous exothermic reactions.

  • System Validation: Swipe the cleaned area with pH paper moistened with deionized water.

    • Validation: A pH reading of exactly 7.0 confirms successful neutralization. If the pH is >7.5, repeat step 3.

Waste Segregation and Disposal Logistics

Improper disposal of quinoline derivatives poses severe environmental toxicity risks, particularly to aquatic life.

  • Segregation: Place all contaminated consumables (gloves, spatulas, wipes) and chemical waste into a dedicated "Halogen-Free Organic Toxic Waste" container.

  • Incompatibility Check: Ensure the waste container is strictly isolated from strong oxidizers (e.g., peroxides, nitrates).

    • Causality: Piperazine reacts violently with strong oxidizers, posing an immediate fire and explosion hazard[2].

  • Labeling: Affix a GHS-compliant label marked: "Toxic/Corrosive - Contains Quinoline and Piperazine derivatives. Aquatic Hazard."

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Piperazine, anhydrous". Thermo Fisher Scientific. 2

  • Tokyo Chemical Industry. "SAFETY DATA SHEET - Piperazine Anhydrous". TCI Chemicals.

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". NJ.gov.1

  • PENTA s.r.o. "SAFETY DATA SHEET - Quinoline". PENTA Chemicals. 3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.